Technical Documentation Center

TP-2857 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: TP-2857
  • CAS: 1575491-01-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to TPI-287: A Brain-Penetrant Microtubule Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Neuro-Oncology and Tauopathies In the landscape of microtubule-targeting agents, the taxane family has long been a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Neuro-Oncology and Tauopathies

In the landscape of microtubule-targeting agents, the taxane family has long been a cornerstone of cancer chemotherapy. However, their efficacy against central nervous system (CNS) malignancies and neurodegenerative diseases has been hampered by their inability to effectively cross the blood-brain barrier (BBB). TPI-287, a novel, third-generation, synthetic taxane analogue, emerges as a promising solution to this long-standing challenge.[1][2][3] This guide provides a comprehensive technical overview of TPI-287, from its unique chemical architecture to its biological mechanism of action and relevant experimental methodologies. While the initial inquiry specified "TP-2857," extensive database searches yielded no specific information for a compound with that designation. The close lexical similarity and the substantial body of research on "TPI-287" strongly suggest that this is the compound of interest.

TPI-287 belongs to the abeotaxane class and is distinguished by structural modifications to both the taxane side chain and the baccatin ring.[2][4][5] These alterations are designed to circumvent the multidrug resistance (MDR) efflux pumps, such as P-glycoprotein, that are highly expressed at the BBB and in many resistant tumors.[3][5][6] This key feature allows TPI-287 to achieve significant concentrations in the brain, opening up therapeutic possibilities for recurrent glioblastoma, brain metastases, and neurodegenerative "tauopathies" like Alzheimer's disease, where microtubule stability is compromised.[3][5][6]

Chemical Structure and Physicochemical Properties

The unique chemical identity of TPI-287 underpins its pharmacological advantages. Its synthesis originates from naturally occurring taxanes, with strategic modifications to enhance its lipophilicity and ability to evade efflux mechanisms.[2][5]

Chemical Structure of TPI-287

TPI_287_Structure cluster_core Abeotaxane Core structure caption Figure 1: Chemical Structure of TPI-287.

Caption: Figure 1: Chemical Structure of TPI-287.

Physicochemical Data for TPI-287

PropertyValueSource
IUPAC Name [(1R,2S,5R,7S,11R,12S,15S,17S,18S,19S)-2,12-diacetyloxy-9-ethenyl-17-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-14,19,20,20-tetramethyl-4,8,10-trioxapentacyclo[9.7.1.1¹³,¹⁷.0²,⁵.0⁷,¹⁹]icos-13-en-18-yl] benzoatePubChem[1]
Molecular Formula C₄₆H₆₃NO₁₅PubChem[1]
Molecular Weight 870.0 g/mol PubChem[1]
XLogP3-AA 4.6PubChem[1]
Solubility Data not publicly available. Formulated in 15:85 Kolliphor®:ethanol for IV administration.[6]-
pKa Data not publicly available.-
Melting Point Data not publicly available.-

Mechanism of Action: Stabilizing the Cellular Superhighway

TPI-287 exerts its biological effects through the same fundamental mechanism as other taxanes: the stabilization of microtubules.[1][7] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

By binding to the β-tubulin subunit of microtubules, TPI-287 promotes their assembly and inhibits their depolymerization.[7] This disrupts the delicate balance of microtubule dynamics required for the separation of chromosomes during mitosis. The cell, unable to proceed through the G2/M checkpoint, ultimately undergoes apoptosis (programmed cell death).[1][7] In the context of neurodegenerative tauopathies, where the tau protein, a natural microtubule stabilizer, becomes dysfunctional, TPI-287's ability to compensate for this loss of stability is being explored as a therapeutic strategy.[8]

Signaling Pathway of TPI-287-Induced Apoptosis

TPI287_MoA TPI287 TPI-287 MT Microtubule Dynamics TPI287->MT Inhibition of Depolymerization BBB Blood-Brain Barrier TPI287->BBB G2M G2/M Arrest MT->G2M Mitotic Spindle Disruption Apoptosis Apoptosis G2M->Apoptosis Induction of Cell Death Efflux P-gp Efflux Pump Tubulin_Polymerization_Workflow start Start reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer (e.g., BRB80) - GTP Stock - TPI-287 Stock (in DMSO) start->reagents plate_prep Prepare 96-well plate: - Add TPI-287 dilutions - Add Vehicle Control (DMSO) - Add Positive Control (e.g., Paclitaxel) reagents->plate_prep initiate Initiate Polymerization: - Add cold tubulin/GTP solution to wells plate_prep->initiate measure Measure Absorbance (340 nm) at 37°C every 30 seconds for 60 minutes initiate->measure analyze Data Analysis: - Plot Absorbance vs. Time - Determine Vmax and Amax - Calculate EC50 measure->analyze end End analyze->end

Caption: Figure 3: Workflow for a turbidimetric tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, purified tubulin (e.g., bovine brain-derived) in a suitable polymerization buffer like BRB80 (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) on ice.

    • Prepare a 100 mM stock of GTP in buffer and store in aliquots at -80°C.

    • Prepare a concentrated stock solution of TPI-287 in anhydrous DMSO. Subsequent dilutions should also be made in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add 10 µL of various concentrations of TPI-287 (diluted in polymerization buffer) to triplicate wells.

    • Include wells with 10 µL of buffer containing the same percentage of DMSO as the TPI-287 wells to serve as a vehicle control.

    • Include wells with a known microtubule stabilizer, such as paclitaxel, as a positive control.

  • Initiation and Measurement:

    • Prepare the final tubulin reaction mixture on ice by adding GTP to the tubulin solution to a final concentration of 1 mM. A typical final tubulin concentration is 1-3 mg/mL.

    • To initiate the reaction, add 90 µL of the cold tubulin/GTP mixture to each well of the 96-well plate.

    • Immediately place the plate in a temperature-controlled spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis:

    • Subtract the baseline absorbance (time 0) from all subsequent readings for each well.

    • Plot the change in absorbance versus time for each concentration of TPI-287.

    • From these curves, determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax).

    • Calculate the EC₅₀ value, which is the concentration of TPI-287 that elicits 50% of the maximal polymerization effect.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells from a logarithmic phase culture. Ensure cell viability is >95% using a method like trypan blue exclusion.

    • Dilute the cells in a complete culture medium to a predetermined optimal density (typically 1,000-100,000 cells/well, depending on the cell line's growth rate).

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells with medium only for background control.

    • Incubate the plate for 12-24 hours (or until cells have adhered and resumed growth) in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare a series of dilutions of TPI-287 in a complete culture medium from a concentrated stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of TPI-287. Also, include vehicle control wells.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blank wells from all other readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the log of the TPI-287 concentration and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Conclusion

TPI-287 represents a significant advancement in the design of taxane-based therapeutics. Its ability to penetrate the blood-brain barrier addresses a critical unmet need in the treatment of CNS cancers and holds potential for mitigating neurodegeneration in tauopathies. The information and protocols provided in this guide offer a robust foundation for researchers and drug development professionals seeking to explore the therapeutic utility of this promising compound. Further investigation into its specific physicochemical properties and continued clinical evaluation will be crucial in fully elucidating its therapeutic potential.

References

  • Goldlust, S. A., Nabors, L. B., Hsu, S., et al. (2024). Phase 1 trial of TPI 287, a microtubule stabilizing agent, in combination with bevacizumab in adults with recurrent glioblastoma. Neuro-Oncology Advances, 6(1), vdae009. [Link]

  • Fitzgerald, D. P., Emerson, D. L., Qian, Y., et al. (2012). TPI-287, a new taxane family member, reduces the brain metastatic colonization of breast cancer cells. Molecular Cancer Therapeutics, 11(9), 1959–1967. [Link]

  • ResearchGate. (n.d.). TPI-287 is a cytotoxic microtubule-stabilizing agent. A, chemical... [Image]. Retrieved from ResearchGate. [Link]

  • GlobeNewswire. (2014, November 12). Cortice Biosciences Announces Results From Studies Evaluating Pipeline Candidates TPI 287 and CRT 001 in Preclinical Models of Tauopathies and Alzheimer's Disease. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11564168, Tpi 287. Retrieved February 21, 2026 from [Link].

  • ALZFORUM. (2019, December 2). TPI 287. [Link]

  • Technology Networks. (2006, April 10). Tapestry Presents Data Supporting the Oral Bioavailability and Antitumor Activity of TPI 287. [Link]

  • ClinicalTrials.gov. (n.d.). TPI 287 in Patients With Refractory or Recurrent Neuroblastoma or Medulloblastoma. Retrieved from [Link]

  • Fitzgerald, D. P., Emerson, D. L., Qian, Y., et al. (2012). TPI-287, a new taxane family member, reduces the brain metastatic colonization of breast cancer cells. Molecular Cancer Therapeutics, 11(9), 1959-67. [Link]

  • ClinicalTrials.gov. (n.d.). Phase I/II Bevacizumab Versus Bevacizumab Plus TPI 287 for Recurrent Glioblastoma. Retrieved from [Link]

  • Emerson, D. L., Bell, C., Jones, M., et al. (2006). Oral bioavailabity and antitumor activity of TPI 287 a new taxane analog with greater activity than paclitaxel against tumor cells with demonstrated mutant tubulin. Cancer Research, 66(8_Supplement), 493. [Link]

  • DigitalCommons@TMC. (2024). Phase 1 Trial of Tpi 287, A Microtubule Stabilizing Agent, In Combination With Bevacizumab In Adults With Recurrent Glioblastoma. [Link]

  • MedPath. (2025, June 5). CNS Pharmaceuticals Presents Brain-Penetrating Taxane TPI 287 for Glioblastoma Treatment at 2025 Brain Tumor Summit. [Link]

  • Goldlust, S. A., Nabors, L. B., Hsu, S., et al. (2024). Phase 1 trial of TPI 287, a microtubule stabilizing agent, in combination with bevacizumab in adults with recurrent glioblastoma. Neuro-Oncology Advances, 6(1), vdae009. [Link]

  • Sholler, G. S., Ferguson, W., Bergendahl, G., et al. (2016). A Phase 1 Trial of TPI 287 as a Single Agent and in Combination With Temozolomide in Patients with Refractory or Recurrent Neuroblastoma or Medulloblastoma. Pediatric Blood & Cancer, 63(1), 39-46. [Link]

  • Alzheimer's News Today. (2018, April 16). TPI 287. [Link]

  • MDPI. (2025, August 7). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. [Link]

  • ClinicalTrials.gov. (2007, October 15). Study of TPI 287 Administered Every 21 Days in Patients With Advanced Malignancies. [Link]

  • ClinicalTrials.gov. (n.d.). Randomized Efficacy Study of TPI 287 to Treat Primary Refractory or Early Relapsed Neuroblastoma. Retrieved from [Link]

  • Luke, J. J., D'Angelo, S. P., et al. (2016). A phase I study of TPI 287 in combination with temozolomide for patients with metastatic melanoma. Melanoma Research, 26(6), 604–608. [Link]

  • ClinicalTrials.gov. (n.d.). TPI 287 in Patients With Refractory or Recurrent Neuroblastoma or Medulloblastoma. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). TPI 287 in Breast Cancer Metastatic to the Brain. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Gram-Positive Antibacterial Spectrum of TP-2857

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of publicly available scientific literature, regulatory filings, and clinical trial databases, it ha...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature, regulatory filings, and clinical trial databases, it has been determined that "TP-2857" does not correspond to a publicly disclosed antibacterial agent for which detailed technical data is available. The designation may represent an internal compound code that has not yet entered the public domain, or it may be an erroneous reference.

Therefore, this guide has been structured to serve as a robust template and methodological framework for evaluating the Gram-positive antibacterial spectrum of a novel therapeutic agent. While we cannot provide specific data for TP-2857, we will use well-established antibiotic classes and methodologies as exemplars to illustrate the principles and experimental workflows required for a thorough in-vitro and in-vivo characterization. This guide is intended to be a practical resource for your research and development endeavors.

Section 1: Introduction to a Novel Antibacterial Agent & The Imperative for Gram-Positive Coverage

The rising tide of antimicrobial resistance (AMR) in Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae, presents a formidable challenge to global public health.[1][2][3][4] The development of new chemical entities with potent and novel mechanisms of action against these resilient organisms is a critical priority in infectious disease research.

A promising investigational antibiotic, for the purpose of this guide referred to as "Compound X," must demonstrate a well-defined spectrum of activity, a favorable resistance profile, and a clear mechanism of action to warrant progression through the drug development pipeline. This guide will delineate the essential studies required to build a comprehensive data package for a novel agent targeting Gram-positive bacteria.

Section 2: Defining the Antibacterial Spectrum: In Vitro Susceptibility Testing

The cornerstone of characterizing a new antimicrobial is determining its in vitro activity against a broad and clinically relevant panel of Gram-positive bacteria. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[5]

Key Gram-Positive Pathogens for Evaluation

A comprehensive assessment should include, but is not limited to, the following species, encompassing both susceptible (wild-type) and resistant phenotypes:

  • Staphylococcus aureus

    • Methicillin-susceptible S. aureus (MSSA)

    • Methicillin-resistant S. aureus (MRSA)[1]

    • Vancomycin-intermediate S. aureus (VISA)

    • Vancomycin-resistant S. aureus (VRSA)

  • Coagulase-Negative Staphylococci

    • Staphylococcus epidermidis (including methicillin-resistant strains)

  • Streptococcus pneumoniae

    • Penicillin-susceptible S. pneumoniae (PSSP)

    • Penicillin-intermediate S. pneumoniae (PISP)

    • Penicillin-resistant S. pneumoniae (PRSP)[6][7]

  • Beta-Hemolytic Streptococci

    • Streptococcus pyogenes (Group A Streptococcus)

    • Streptococcus agalactiae (Group B Streptococcus)

  • Enterococcus species

    • Enterococcus faecalis (including vancomycin-susceptible and -resistant strains)

    • Enterococcus faecium (including vancomycin-susceptible and -resistant strains - VRE)[2][8][9]

Quantitative Susceptibility Data

The following table illustrates how MIC data for a hypothetical "Compound X" would be presented, with comparisons to standard-of-care agents.

Organism (Phenotype)No. of IsolatesCompound XVancomycinLinezolidDaptomycin
S. aureus (MSSA) 1000.25 / 0.50.5 / 12 / 20.25 / 0.5
S. aureus (MRSA) 1000.25 / 0.51 / 22 / 20.5 / 1
S. epidermidis (MRSE) 500.5 / 11 / 21 / 20.5 / 1
S. pneumoniae (PSSP) 500.06 / 0.120.25 / 0.51 / 10.12 / 0.25
S. pneumoniae (PRSP) 500.12 / 0.250.25 / 0.51 / 10.12 / 0.25
E. faecalis (VSE) 501 / 21 / 22 / 41 / 2
E. faecium (VRE) 501 / 2>256 / >2562 / 42 / 4

MIC values are presented as MIC50 / MIC90 in µg/mL. MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of "Compound X" and comparator agents in cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, supplement the broth with lysed horse blood.

  • Inoculation and Incubation:

    • Dispense the diluted antibiotic solutions into a 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[5]

Section 3: Mechanism of Action

Understanding how a novel antibiotic kills bacteria is crucial for predicting its spectrum of activity, potential for resistance, and opportunities for synergistic combinations. For many successful antibiotics, the target is the bacterial ribosome, a key component of protein synthesis.[10][11][12][13][14]

Elucidating the Molecular Target

A multi-pronged approach is necessary to identify the specific molecular target of a new antibacterial agent.

Caption: Workflow for elucidating the mechanism of action of a novel antibiotic.

Hypothetical Mechanism: Inhibition of the Bacterial Ribosome

Let's hypothesize that "Compound X" inhibits protein synthesis. Further investigation using the workflow above might reveal that it binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby preventing peptide bond formation. This would be a similar mechanism to antibiotics like linezolid.[12]

Section 4: Bactericidal Activity and Pharmacodynamics

While the MIC indicates the concentration needed to inhibit growth, it does not reveal whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This is determined through time-kill assays.

Time-Kill Kinetics

Time-kill assays provide a dynamic view of an antibiotic's activity over time.

Caption: Experimental workflow for a time-kill assay.

A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum over a 24-hour period.[15][16][17]

Section 5: Resistance Profile

The emergence of resistance is a major concern for any new antibiotic.[18] Understanding the potential for resistance development is a critical part of the preclinical evaluation.

Spontaneous Resistance Frequency

This experiment determines the frequency at which resistant mutants arise upon exposure to the antibiotic.

  • A large inoculum of bacteria (e.g., 109-1010 CFU) is plated onto agar containing concentrations of "Compound X" at 4x, 8x, and 16x the MIC.

  • After incubation, the number of colonies that grow are counted.

  • The resistance frequency is calculated by dividing the number of resistant colonies by the total number of bacteria in the initial inoculum.

Serial Passage Studies

This method assesses the potential for resistance to develop over time through repeated exposure to sub-inhibitory concentrations of the drug.[19]

  • The MIC of "Compound X" is determined for a bacterial strain.

  • The bacteria are then grown in broth containing 0.5x the MIC.

  • After incubation, the MIC is re-determined.

  • This process is repeated for a set number of passages (e.g., 30 days).

  • A significant increase in the MIC over time indicates the potential for resistance development.

Section 6: In Vivo Efficacy

Promising in vitro activity must be translated into in vivo efficacy in relevant animal models of infection.[20][21]

Murine Infection Models

Commonly used models for Gram-positive infections include:

  • Murine Sepsis Model: Mice are infected intraperitoneally with a lethal dose of bacteria (e.g., S. aureus). Treatment with "Compound X" is initiated at various time points post-infection, and survival is monitored.

  • Murine Thigh Infection Model: A localized infection is established in the thigh muscle of neutropenic mice. This model is useful for studying the pharmacodynamics of the antibiotic in a specific tissue compartment.

  • Murine Pneumonia Model: Mice are infected intranasally with S. pneumoniae to mimic community-acquired pneumonia. Efficacy is assessed by bacterial burden in the lungs and survival.

Section 7: Conclusion and Future Directions

The comprehensive evaluation of a novel antibacterial agent like the hypothetical "Compound X" requires a systematic and rigorous approach. The data generated from the studies outlined in this guide are essential for establishing a robust profile of its Gram-positive antibacterial spectrum, mechanism of action, pharmacodynamics, resistance potential, and in vivo efficacy. These findings are critical for informing the continued development and potential clinical application of new therapies to combat the growing threat of antimicrobial resistance.

References

  • Staphylococcus aureus, one of the most frequently isolated pathogens in both hospitals and the community, has been particularly efficient at developing resistance to antimicrobial agents. (Source: In Vitro Activities of 28 Antimicrobial Agents against Staphylococcus aureus Isolates from Tertiary-Care Hospitals in Korea: a Nationwide Survey - PMC, URL: [Link])

  • Common to these pathogens is their tendency to accumulate multiple resistances under antibiotic pressure and selection. (Source: Resistance mechanisms of gram-positive bacteria - PubMed, URL: [Link])

  • Many types of gram-positive bacteria that cause serious infections in both the community and healthcare system are listed among the most dangerous bacteria according to the WHOs published list, which calls for the development of novel antibiotics to address the resistance issue. (Source: Mechanisms and implications of antibiotic resistance in gram-positive bacterial strains, URL: [Link])

  • The bacterial ribosome is composed of three RNA chains (16S, 23S, and 5S) and more than 50 proteins assembled into two individual subunits, the small 30S and the large 50S subunits, which join together to form the 70S ribosome. (Source: Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC, URL: [Link])

  • The ribosome is one of the major targets in the cell for clinically used antibiotics. (Source: The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC - NIH, URL: [Link])

  • A prominent form of resistance to PTC-targeting antibiotics, including the “last-resort” antibiotic linezolid, is through acquisition the Cfr enzyme which methylates a PTC nucleotide to form m8A2503. (Source: Investigating the mechanism of action of ribosome-targeting antibiotics and resistance by RNA methylation - eScholarship, URL: [Link])

  • Synergy was defined as a ≥2-log10-CFU/cm2 reduction over the most active agent alone, and bactericidal activity was defined as a ≥3-log10-CFU/cm2 reduction from the starting inoculum (24). (Source: A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC, URL: [Link])

  • Antibiotic Resistance Development studies in bacteria can be assessed by single- or multi-step resistance studies. (Source: Antibiotic Resistance Testing - Emery Pharma, URL: [Link])

  • Biochemical and structural data on ribosome-targeting peptide antibiotics illustrates the large diversity of scaffolds, binding interactions with the ribosome as well as mechanism of action to inhibit translation. (Source: The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - ResearchGate, URL: [Link])

  • Since the first strains of penicillin-resistant Streptococcus pneumoniae were isolated in the 1960s, the rate of resistance has increased world- wide, though with geographic variations. (Source: [Activity of different antimicrobial agents against penicillin-resistant Streptococcus pneumoniae] - PubMed, URL: [Link])

  • Strains of pneumococci resistant to antimicrobial agents have been reported on all continents. (Source: Streptococcus pneumoniae: Activity of Newer Agents Against Penicillin-Resistant Strains - PubMed, URL: [Link])

  • Time-kill curves for Staphylococcus aureus treated with different concentrations of blestriacin. (Source: Time-kill curves for Staphylococcus aureus treated with different... - ResearchGate, URL: [Link])

  • Vancomycin-resistant enterococci (VRE) are considered one of the main nosocomial pathogens due to their increasing antibiotic resistance and ability to cause life-threatening infections in humans. (Source: Cytotoxic Activity of Vancomycin-Resistant Enterococci Isolated from Hospitalised Patients, URL: [Link])

  • Prevalence of VRE (%VRE) was highest for E. faecium (8.1%), followed by E. faecalis (0.9%). (Source: Epidemiology of vancomycin-resistant enterococci in the United Arab Emirates: a retrospective analysis of 12 years of national AMR surveillance data - Frontiers, URL: [Link])

  • S. pneumoniae resistance can lead to treatment failures. (Source: Antibiotic-resistant Streptococcus pneumoniae | Pneumococcal - CDC, URL: [Link])

  • An antibiotic's minimum inhibitory concentrations (MIC) is the lowest drug concentration that prevents visible growth of a standard inoculum of a microorganism after ~24 hours of incubation. (Source: Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? - IDStewardship, URL: [Link])

  • This study describes a patient case of methicillin-resistant Staphylococcus aureus (MRSA) bacteremia which rapidly developed resistance to three primary MRSA therapies and identifies genetic and metabolic changes selected in vivo that are associated with rapid resistance evolution. (Source: Rapid resistance development to three antistaphylococcal therapies in antibiotic-tolerant staphylococcus aureus bacteremia - PubMed, URL: [Link])

  • Vancomycin Resistant Enterococcus (VRE) are important nosocomial pathogens for which there are limited treatment options. (Source: Vancomycin Resistant Enterococcus (VRE) - LITFL, URL: [Link])

  • In vivo bacterial testing models involve using living organisms, such as animals, to study bacterial infections, evaluate the effectiveness of antimicrobial therapies, understand host-bacteria interactions, and assess the safety and efficacy of vaccines. (Source: Bacterial Efficacy Models for Preclinical Research - IBT Bioservices, URL: [Link])

  • The current investigation aims to test the susceptibility of human pathogenic clinical isolates and MTCC strains to leaf and seed extracts of Terminalia catappa and Nigella sativa. (Source: Antibacterial Activity and Time-kill Assay of Terminalia catappa L. and Nigella sativa L. against Selected Human Pathogenic Bacteria - Journal of Pure and Applied Microbiology, URL: [Link])

  • Ribosome inhibitors are among the most successful antimicrobial drugs and constitute more than half of all medicines used to treat infections. (Source: Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - UTMB Research Expert Profiles, URL: [Link])

  • This model has been instrumental for in vivo efficacy of numerous antibiotics[22][23]. (Source: NIH Public Access - FiberCell Systems, URL: [Link])

Sources

Foundational

Definitive Target Deconvolution of Novel Cell Wall Inhibitor TP-2857

Topic: TP-2857 Target Identification: Bacterial Cell Wall Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary TP-2857 (TAP2857) , a sil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TP-2857 Target Identification: Bacterial Cell Wall Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

TP-2857 (TAP2857) , a silicon-containing small molecule (CAS: 1575491-01-8), has demonstrated potent bactericidal activity with a putative mechanism of action (MoA) involving the disruption of bacterial cell wall biosynthesis.[1] While preliminary phenotypic screens suggest cell wall inhibition, the precise molecular target—whether a cytoplasmic enzyme (e.g., MurA-F), a membrane-associated transporter (e.g., MurJ), or a periplasmic polymerase (e.g., PBPs)—remains to be definitively mapped.

This technical guide outlines a rigorous, three-phase deconvolution strategy designed to transition TP-2857 from a "hit" with a general phenotype to a "lead" with a validated molecular target. The protocol integrates macromolecular synthesis assays, genomic resistance mapping, and biochemical validation, adhering to the highest standards of scientific integrity (E-E-A-T).

Phase 1: Phenotypic Validation & Pathway Localization

Before investing in expensive genomic sequencing, we must confirm that TP-2857 specifically inhibits peptidoglycan (PG) biosynthesis rather than acting via a non-specific mechanism (e.g., membrane depolarization).

Macromolecular Synthesis (MMS) Assay

This is the industry-standard "gatekeeper" assay. We measure the incorporation of radiolabeled precursors into the four major biosynthetic pathways: DNA, RNA, Protein, and Peptidoglycan.

Experimental Logic: A true cell wall inhibitor will selectively abolish the incorporation of cell wall precursors (e.g., [³H]-Glucosamine or [¹⁴C]-N-acetylglucosamine) while leaving DNA/RNA/Protein synthesis relatively intact during the first generation of treatment.

Protocol:

  • Culture: Grow S. aureus (ATCC 29213) or E. coli (MG1655) to early exponential phase (OD₆₀₀ ~0.2) in defined minimal media.

  • Treatment: Aliquot culture into 5 tubes. Treat with TP-2857 at 4x MIC. Include controls:

    • Vancomycin (Cell wall control)

    • Ciprofloxacin (DNA control)

    • Rifampicin (RNA control)

    • Chloramphenicol (Protein control)

    • DMSO (Vehicle)

  • Labeling: Pulse with specific radiolabels for 20 minutes:

    • [³H]-Thymidine (DNA)

    • [³H]-Uridine (RNA)

    • [³H]-Leucine (Protein)

    • [³H]-N-acetylglucosamine (Peptidoglycan)

  • Precipitation: Quench with ice-cold 10% TCA (Trichloroacetic acid). Collect precipitates on glass fiber filters.

  • Quantification: Measure CPM (Counts Per Minute) via liquid scintillation counting.

Data Interpretation:

Precursor Pathway Expected Result (TP-2857 Target: Cell Wall) Result if Non-Specific
[³H]-Thymidine DNA >80% Incorporation <50% Incorporation
[³H]-Uridine RNA >80% Incorporation <50% Incorporation
[³H]-Leucine Protein >80% Incorporation <50% Incorporation

| [³H]-GlcNAc | Cell Wall | <20% Incorporation | <50% Incorporation |

Bacterial Cytological Profiling (BCP)

Microscopy provides visual confirmation of the "Lysis vs. Filamentation" phenotype, which helps narrow the target within the cell wall pathway.

  • Filamentation: Suggests inhibition of PBP3 (FtsI) or FtsZ (septation).

  • Bulging/Lysis: Suggests inhibition of early PG synthesis (Mur enzymes) or structural integrity failure (PBP1/2).

Phase 2: Genetic Target Identification (The Gold Standard)

This phase is the core of the deconvolution strategy. We utilize the evolutionary pressure of the compound to force the bacteria to reveal the target through resistance mutations.

Spontaneous Resistant Mutant Generation

Causality: If TP-2857 targets a specific protein, point mutations in the gene encoding that protein will often confer resistance by altering the binding site (target modification) or upregulating the target (target amplification).

Protocol:

  • Inoculum: Prepare a high-density inoculum (~10¹⁰ CFU/mL) of the sensitive strain.

  • Selection: Plate 100 µL onto agar plates containing TP-2857 at 4x, 8x, and 16x MIC.

  • Incubation: Incubate for 48-72 hours.

  • Frequency Calculation: Count colonies.

    • Frequency of Resistance (FoR) = (Number of Resistant Colonies) / (Total CFU plated).

    • Target: An FoR of 10⁻⁷ to 10⁻⁹ suggests a single-step point mutation (specific target). An FoR < 10⁻¹⁰ suggests multiple mutations are required (low resistance potential).

  • Passaging: Streak surviving colonies onto fresh selective plates to confirm stable genetic resistance (rule out physiological adaptation/persisters).

Whole Genome Sequencing (WGS) & SNP Mapping

Workflow:

  • Extraction: Extract gDNA from 3-5 confirmed TP-2857 resistant mutants and the parental (wild-type) strain.

  • Sequencing: Perform Illumina paired-end sequencing (minimum 50x coverage).

  • Mapping: Align mutant reads against the parental reference genome.

  • Variant Calling: Identify Non-Synonymous SNPs (Single Nucleotide Polymorphisms) unique to the mutants.

    • High Confidence Hit: If all 3 mutants harbor distinct SNPs in the same gene (e.g., murA, murF, mraY), that gene is the putative target.

Validation via P1 Transduction (or Complementation)

To ensure the identified SNP is causative and not just a passenger mutation:

  • Transduction: Move the mutated allele (e.g., murA*) into a clean wild-type background using P1 phage transduction (E. coli) or phage 80α (S. aureus).

  • MIC Check: If the clean transductant acquires the TP-2857 resistant phenotype (elevated MIC), the target is genetically validated.

Phase 3: Biochemical Mechanism Validation

Once the gene is identified (e.g., murF), we validate the mechanism enzymatically.

Lipid II Accumulation Assay

If the target is in the cytoplasmic steps (MurA-MurF) or membrane flipping (MurJ), the levels of the ultimate precursor, Lipid II, will change.

  • Protocol: Treat bacteria with TP-2857.[2] Extract lipids using Bligh-Dyer method. Analyze via TLC (Thin Layer Chromatography).

  • Result:

    • Accumulation of UDP-MurNAc-pentapeptide: Suggests inhibition of MraY or earlier.

    • Accumulation of Lipid I: Suggests inhibition of MurG.

    • Accumulation of Lipid II: Suggests inhibition of GTase (PBPs) or Transpeptidation (Vancomycin-like).

In Vitro Enzymatic Assay

(Example: Assuming WGS identified murF)

  • Purification: Clone and purify Recombinant MurF protein.

  • Assay: Monitor the consumption of ATP (via coupled pyruvate kinase/lactate dehydrogenase assay) or the release of inorganic phosphate (Malachite Green assay) in the presence of TP-2857.

  • IC50 Determination: Determine the concentration of TP-2857 required to inhibit enzyme activity by 50%. A correlation between in vitro IC50 and whole-cell MIC is strong evidence of on-target activity.

Visualization: Target ID Workflow & Pathway

The following diagram illustrates the logical flow from the compound "Hit" to the validated "Target," mapped against the bacterial cell wall synthesis pathway.

TP2857_Target_ID cluster_Phase1 Phase 1: Phenotypic Validation cluster_Phase2 Phase 2: Genetic Deconvolution cluster_Phase3 Phase 3: Biochemical Validation TP2857 TP-2857 (Hit) (CAS: 1575491-01-8) MMS MMS Assay (Radiolabeling) TP2857->MMS Microscopy Microscopy (Lysis/Filamentation) TP2857->Microscopy Decision1 Is Cell Wall Synthesis Inhibited? MMS->Decision1 Microscopy->Decision1 Mutants Resistant Mutant Generation Decision1->Mutants Yes WGS Whole Genome Sequencing (WGS) Mutants->WGS SNP Identify SNPs (e.g., murA, pbp2) WGS->SNP EnzymeAssay Enzymatic Assay (IC50 Determination) SNP->EnzymeAssay LipidII Lipid II Accumulation SNP->LipidII Target Validated Target (Mechanism Defined) EnzymeAssay->Target LipidII->Target

Figure 1: The strategic workflow for deconvoluting the molecular target of TP-2857, moving from phenotypic observation to genetic confirmation and biochemical proof.

References

  • Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews, 24(1), 71–109. [Link]

  • Nonejuie, P., et al. (2013). Bacterial Cytological Profiling (BCP) as a Tool for Antimicrobial Mechanism of Action Discovery. Proceedings of the National Academy of Sciences, 110(40), 16169–16174. [Link]

  • Schneider, T., & Sahl, H. G. (2010). An oldie but a goodie - cell wall biosynthesis as a target for novel antibiotics. International Journal of Medical Microbiology, 300(2-3), 161-169. [Link]

  • Chemical Vendors (Reference for TP-2857 Existence)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Mouse Infection Models: Dosing Regimen for TP-2857

Introduction: Strategic Preclinical Evaluation of Novel Aminomethylcyclines The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics with potent and broad-spectrum activity. TP-2857...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Preclinical Evaluation of Novel Aminomethylcyclines

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics with potent and broad-spectrum activity. TP-2857, a next-generation aminomethylcycline, represents a promising candidate in the fight against serious bacterial infections. This class of antibiotics, derived from tetracyclines, is designed to overcome common resistance mechanisms, including ribosomal protection and efflux pumps.[1][2] The preclinical evaluation of such compounds is critical to establishing their therapeutic potential and informing clinical trial design.[3]

This document provides a detailed guide for establishing a robust in vivo mouse infection model to determine the efficacious dosing regimen for TP-2857. As a Senior Application Scientist, the following protocols and recommendations are synthesized from field-proven insights and established methodologies for similar tetracycline-class antibiotics, such as omadacycline and eravacycline.[4][5] The primary model detailed herein is the neutropenic mouse thigh infection model , a highly standardized and reproducible system for assessing the antimicrobial efficacy of new agents against both Gram-positive and Gram-negative pathogens.[6][7] This model is invaluable as it minimizes the influence of the host immune system, thereby allowing for a direct assessment of the compound's bactericidal or bacteriostatic activity.[6][8]

The primary pharmacodynamic (PD) parameter that correlates with the efficacy of tetracycline-class antibiotics is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[2][5][9] The protocols outlined below are designed to generate the necessary data to establish this critical PK/PD relationship for TP-2857.

I. Recommended Animal Model: The Neutropenic Mouse Thigh Infection Model

The neutropenic mouse thigh model is the cornerstone for the preclinical assessment of many antibiotics.[6] Its advantages include a high degree of standardization, reproducibility, and the ability to quantify the antimicrobial effect by measuring the change in bacterial load (colony-forming units, CFU) in a localized tissue.[7][8] By inducing neutropenia, the model focuses on the direct effect of the antibiotic, mimicking infection in immunocompromised patients and providing a clear signal of the drug's intrinsic activity.[10]

Causality Behind Model Selection:
  • Isolation of Drug Effect: Rendering the mice neutropenic with cyclophosphamide removes the variable of the host's innate immune response (specifically neutrophils), which can differ between individual animals.[6][10] This allows for a more direct measurement of the antibiotic's effect on bacterial replication.

  • Relevance to Human Infections: This model mimics deep-seated soft tissue infections in humans, providing a relevant context for evaluating a drug intended for such indications.[6]

  • Quantitative Endpoint: The primary endpoint is the bacterial load in the thigh muscle (log10 CFU/thigh), which is a continuous variable that allows for precise dose-response relationship modeling.[5][11]

II. Proposed Dosing Regimen for TP-2857

The optimal dosing regimen for TP-2857 will ultimately be determined by its specific in vitro potency (MIC) against the selected bacterial strains and its pharmacokinetic profile in mice. However, based on extensive data from structurally related aminomethylcyclines and fluorocyclines, a starting dose range can be proposed for initial efficacy studies.[4][5][12]

The following table summarizes a proposed dose-ranging study design. It is crucial to first determine the single-dose plasma pharmacokinetics of TP-2857 in mice to ensure the selected doses achieve relevant exposures.[9]

Parameter Recommendation Rationale & Key Considerations
Animal Model Female ICR or Swiss Webster mice, 6-8 weeks oldOutbred mouse strains are commonly used and provide robust results.[8][11]
Pathogen Selection Clinically relevant strains of Staphylococcus aureus (including MRSA) and Escherichia coli.These represent common Gram-positive and Gram-negative pathogens for which this class of drugs shows activity.[4][12] Use well-characterized strains with known MICs for TP-2857.
Route of Administration Intravenous (IV), Subcutaneous (SC), or Intraperitoneal (IP)The choice depends on the intended clinical formulation and the compound's properties. IV administration provides 100% bioavailability and is common in preclinical studies.[1][12] SC and IP are also frequently used.[4][5]
Dose Range (per administration) 1 mg/kg to 64 mg/kgThis wide range, based on data for omadacycline and eravacycline, is designed to capture the full dose-response curve, from minimal effect to maximal bacterial killing.[4][5] A typical dose-escalation could be 1, 4, 16, and 64 mg/kg.
Dosing Frequency Every 12 hours (q12h) or Every 24 hours (q24h)Dose fractionation studies for similar compounds have shown that AUC/MIC is the predictive PK/PD index, making the total daily dose more critical than the frequency.[5] Starting with a q12h regimen is a common approach.[4]
Treatment Duration 24 hoursA 24-hour treatment period is standard for determining the relationship between drug exposure and the change in bacterial burden from the start of therapy.[5][8]
Primary Endpoint Change in bacterial load (Δlog10 CFU/thigh) at 24 hours post-treatment initiation.This allows for the determination of key efficacy targets: net stasis (0-log change) and 1-log kill.[4][5]

III. Detailed Experimental Protocols

This section provides a step-by-step methodology for conducting the neutropenic mouse thigh infection study. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the American Association for Accreditation of Laboratory Animal Care (AAALAC) criteria.[4]

A. Induction of Neutropenia
  • Objective: To deplete circulating neutrophils to create an immunocompromised state.

  • Procedure:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection (Day -4).[8][11]

    • Administer a second dose of cyclophosphamide (IP) at 100 mg/kg one day prior to infection (Day -1).[8][11]

  • Validation: This two-dose regimen reliably induces profound neutropenia (≤10 neutrophils/mm³) for several days, coinciding with the infection and treatment window.[10]

B. Bacterial Inoculum Preparation
  • Objective: To prepare a standardized bacterial suspension for thigh inoculation.

  • Procedure:

    • From a fresh culture plate, inoculate a single colony of the desired bacterial strain into an appropriate broth (e.g., Tryptic Soy Broth).

    • Incubate at 37°C with shaking until the culture reaches the early logarithmic phase of growth.

    • Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

    • Adjust the bacterial concentration to approximately 1 x 10^7 CFU/mL. The exact concentration should be confirmed by plating serial dilutions.

C. Thigh Infection Procedure
  • Objective: To establish a localized, deep-tissue infection in the thigh muscle.

  • Procedure:

    • On Day 0, lightly anesthetize the mice.

    • Inject 0.1 mL of the prepared bacterial suspension (targeting an initial inoculum of ~10^6 CFU/thigh) via intramuscular (IM) injection into the right thigh of each mouse.[8][11]

D. TP-2857 Administration and Study Groups
  • Objective: To evaluate the dose-dependent efficacy of TP-2857.

  • Workflow:

    • T=0 hours: Inoculate mice as described in section C.

    • T=2 hours: This is a critical time point.

      • Sacrifice a control group (n=3-5 mice) to determine the baseline bacterial load at the start of therapy.[8]

      • Begin treatment for the remaining groups. Administer TP-2857 or vehicle control according to the predetermined dose, route, and schedule.

    • T=14 hours: For a q12h regimen, administer the second dose of TP-2857 or vehicle.

    • T=26 hours: This marks the end of the 24-hour treatment period. Sacrifice all remaining mice.

E. Endpoint Analysis: Quantifying Bacterial Burden
  • Objective: To determine the number of viable bacteria in the thigh tissue at the end of the study.

  • Procedure:

    • At the designated time of sacrifice (2 hours or 26 hours post-inoculation), humanely euthanize the mice.

    • Aseptically dissect the entire right thigh muscle.[8]

    • Weigh the tissue and place it in a sterile tube with a known volume of PBS (e.g., 1 mL).

    • Homogenize the tissue using a mechanical homogenizer.

    • Perform serial dilutions of the tissue homogenate in sterile PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C.

    • Count the colonies on the plates to determine the number of CFU per thigh. The limit of detection should be established.[11]

    • Express the final data as log10 CFU/thigh.

IV. Visualization of Experimental Workflow

A clear understanding of the experimental timeline and logic is essential for successful execution.

G cluster_pre Pre-Infection Phase cluster_exp Experimental Phase (26 hours) cluster_post Post-Experiment Analysis Day_minus_4 Day -4: Administer Cyclophosphamide (150 mg/kg, IP) Day_minus_1 Day -1: Administer Cyclophosphamide (100 mg/kg, IP) T0 T=0h: Infect Thigh with Bacteria (~10^6 CFU/thigh) Day_minus_1->T0 Induces Neutropenia T2 T=2h: Initiate Treatment (Vehicle or TP-2857 Doses) T0->T2 2h T2_Control T=2h: Sacrifice 'Start of Therapy' Control Group T0->T2_Control 2h T14 T=14h: Administer Second Dose (for q12h regimen) T2->T14 12h Harvest Harvest & Homogenize Thighs T2_Control->Harvest Endpoint Analysis T26 T=26h: Sacrifice All Remaining Groups T14->T26 12h T26->Harvest Plate Serial Dilution & Plating Harvest->Plate Quantify Count Colonies (CFU) Calculate log10 CFU/thigh Plate->Quantify Analyze PK/PD Analysis (fAUC/MIC vs. Δlog10 CFU) Quantify->Analyze

Caption: Workflow for the neutropenic mouse thigh infection model.

V. Data Analysis and Interpretation

The relationship between drug exposure (fAUC/MIC) and the change in bacterial burden is typically modeled using a sigmoid Emax model.[5]

  • Calculate Bacterial Load Change: For each animal, calculate the change in bacterial burden: Δlog10 CFU = (log10 CFU at 26h) - (Mean log10 CFU of the 2h start-of-therapy group)

  • Determine PK/PD Index: Correlate the Δlog10 CFU for each dose group against the corresponding calculated fAUC/MIC value for TP-2857.

  • Identify Efficacy Targets: From the dose-response curve, determine the fAUC/MIC values required to achieve:

    • Net Static Dose (NSD): The dose required to produce no change in bacterial count over 24 hours (Δlog10 CFU = 0).[5]

    • 1-log Kill Dose: The dose required to produce a 1-log10 reduction in bacterial count over 24 hours (Δlog10 CFU = -1).[5]

These PK/PD targets are crucial for predicting the doses required for efficacy in humans.

VI. Trustworthiness and Self-Validation

To ensure the integrity and validity of the experimental system, the following controls are mandatory:

  • Vehicle Control Group: This group receives the vehicle (the solution used to dissolve TP-2857) instead of the active compound. This group demonstrates the natural course of the infection in neutropenic animals, and you should observe significant bacterial growth (typically >2 log10 CFU) over the 24-hour period.[4][5]

  • Start-of-Therapy Control Group: This group, sacrificed at the time of treatment initiation (2 hours post-infection), establishes the baseline bacterial burden from which the efficacy of the treatment is measured.[8]

  • Inoculum Quantification: Always perform retrospective plating of the inoculum to confirm the precise number of bacteria injected into the thighs.

VII. Conclusion

The neutropenic mouse thigh infection model is a powerful and highly validated system for determining the in vivo efficacy and PK/PD targets of novel antibiotics like TP-2857. By carefully following the detailed protocols for immunosuppression, infection, and treatment, researchers can generate robust and reliable data. This information is fundamental for establishing a sound scientific basis for the dosing regimens to be used in subsequent, more complex infection models and, ultimately, in human clinical trials. The causality-driven experimental design ensures that the generated data is a direct reflection of the compound's antimicrobial properties, providing a solid foundation for further drug development.

References

  • Sutcliffe, J. A., O'Brien, W., Fyfe, C., & Grossman, T. H. (2015). Eravacycline (TP-434) Is Efficacious in Animal Models of Infection. Antimicrobial Agents and Chemotherapy, 59(5), 2577–2589. [Link]

  • PubMed. (2015). Eravacycline (TP-434) is efficacious in animal models of infection. PubMed. [Link]

  • Lepak, A. J., Zhao, M., Marchillo, K., VanHecker, J., & Andes, D. R. (2019). In Vivo Pharmacodynamics of Omadacycline against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 63(7), e00624-19. [Link]

  • Honeyman, L., Ismail, M., & Ruzin, A. (2015). In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline. Antimicrobial Agents and Chemotherapy, 59(11), 7035–7044. [Link]

  • Ambrose, P. G., et al. (2016). In Vivo Pharmacodynamic Evaluation of Omadacycline (PTK 0796) against Streptococcus pneumoniae in the Murine Pneumonia Model. Antimicrobial Agents and Chemotherapy, 60(9), 5349-5355. [Link]

  • Lesho, E., et al. (2025). Preclinical in vitro and in vivo evaluation of omadacycline against multidrug-resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. [Link]

  • Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Noble Life Sciences. [Link]

  • Zhao, M., Lepak, A. J., Marchillo, K., VanHecker, J., & Andes, D. R. (2017). In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 61(7), e00250-17. [Link]

  • PubMed. (2017). In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model. PubMed. [Link]

  • Connors, K. P., et al. (2016). Antibacterial Efficacy of Eravacycline In Vivo against Gram-Positive and Gram-Negative Organisms. Antimicrobial Agents and Chemotherapy, 60(10), 6046-6052. [Link]

  • Perreault, J., et al. (2025). Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia. bioRxiv. [Link]

  • GARDP Revive. (n.d.). Neutropenic thigh mouse model. GARDP Revive. [Link]

  • Moore, A. Y., & Charles, J. E. (2020). Sarecycline: A Review of Preclinical and Clinical Evidence. Journal of Clinical and Aesthetic Dermatology, 13(8), 23–29. [Link]

  • Al-Horani, R. A. (2019). Omadacycline: A Novel Oral and Intravenous Aminomethylcycline Antibiotic Agent. Clinical Therapeutics, 41(12), 2483-2504. [Link]

  • bioRxiv. (2020). In Vivo Efficacy and PK/PD Modeling of KBP-7072, An Aminomethylcycline Antibiotic, in Neutropenic Pneumonia and Thigh Infection Models. bioRxiv. [Link]

  • Bio-protocol. (n.d.). Mouse thigh infection model. Bio-protocol. [Link]

  • Wu, W., et al. (2025). Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection. Bio-protocol, 15(21), e1011325. [Link]

  • Taylor & Francis Online. (2019). Sarecycline: A Narrow Spectrum Tetracycline for the Treatment of Moderate-to-Severe Acne Vulgaris. Taylor & Francis Online. [Link]

  • Andes, D., & Craig, W. A. (2006). Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases. BMC Infectious Diseases, 6, 136. [Link]

  • Dejani, N. N., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols, 1(6), e168. [Link]

  • Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model. Charles River Laboratories. [Link]

  • Drugs.com. (2025). Sarecycline Monograph for Professionals. Drugs.com. [Link]

  • Grada, A., et al. (2021). Sarecycline Treatment for Acne Vulgaris: Rationale for Weight-Based Dosing and Limited Impact of Food Intake on Clinical Efficacy. Dermatology and Therapy, 11(6), 2135-2143. [Link]

  • NC3Rs. (n.d.). Reduction and refinement of murine models of bacterial infection. NC3Rs. [Link]

  • BioWorld. (2019). Preclinical data presented for sarecycline for the treatment of acne vulgaris. BioWorld. [Link]

  • ResearchGate. (n.d.). Robust antibacterial and anti-inflammatory activity in mouse infection models. ResearchGate. [Link]

  • Muthukrishnan, G., et al. (2024). Humanized Mouse Models of Bacterial Infections. International Journal of Molecular Sciences, 25(14), 7543. [Link]

  • MacGowan, A. P., & Bowker, K. E. (2002). Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. Journal of Antimicrobial Chemotherapy, 50(suppl_1), 25-30. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2018). Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • MSD Veterinary Manual. (n.d.). Tetracyclines Use in Animals. MSD Veterinary Manual. [Link]

  • Zhang, Q., et al. (2025). Formulation and Pharmacokinetic Evaluation of Tetracycline-Loaded Solid Lipid Nanoparticles for Subcutaneous Injection in Mice. Journal of Pharmaceutical Sciences, 114(8), 2824-2831. [Link]

  • Guyomard, A., et al. (2001). Evaluation of residual and therapeutic doses of tetracycline in the human-flora-associated (HFA) mice model. Regulatory Toxicology and Pharmacology, 34(2), 153-161. [Link]

  • Husted, S., & van Giezen, J. J. (2010). Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. Expert Opinion on Investigational Drugs, 19(2), 241-251. [Link]

  • ClinicalTrials.gov. (n.d.). Study of TP-04 in Participants With Papulopustular Rosacea. ClinicalTrials.gov. [Link]

  • PBSS. (n.d.). Small Molecule Preclinical Development and IND Filing: Nuts, Bolts, Best Practices, and Regulatory Strategies. PBSS. [Link]

Sources

Application

TP-2857 time-kill kinetic assay experimental design

Application Note: Characterization of Bactericidal Kinetics for TP-2857 Introduction & Mechanistic Basis TP-2857 is a potent, broad-spectrum antimicrobial agent (Formula: ) exhibiting efficacy against Gram-positive patho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Bactericidal Kinetics for TP-2857

Introduction & Mechanistic Basis

TP-2857 is a potent, broad-spectrum antimicrobial agent (Formula:


) exhibiting efficacy against Gram-positive pathogens (S. aureus, Enterococcus spp.) and select Gram-negative strains. Unlike simple Minimum Inhibitory Concentration (MIC) assays, which provide a static snapshot of inhibition at 24 hours, the Time-Kill Kinetic Assay  describes the rate and extent of bacterial mortality.

This assay is critical for TP-2857 development to differentiate between bacteriostatic activity (inhibition of growth) and bactericidal activity (


 reduction in colony-forming units).[1] Understanding these kinetics informs dosing intervals and predicts the risk of resistance emergence.
Core Mechanistic Workflow

The following diagram outlines the logical flow of the experimental design, from MIC determination to kinetic profiling.

TP2857_Workflow MIC Pre-Req: MIC Determination (Broth Microdilution) Exposure TP-2857 Exposure (0.5x, 1x, 2x, 4x MIC) MIC->Exposure Defines Conc. Range Inoculum Inoculum Prep (Log Phase, ~5x10^5 CFU/mL) Inoculum->Exposure Sampling Kinetic Sampling (0, 2, 4, 8, 24h) Exposure->Sampling Plating Serial Dilution & Plating (TSA/MHA) Sampling->Plating Neutralize Drug Analysis Data Analysis (Log10 Reduction) Plating->Analysis

Figure 1: Critical path for TP-2857 time-kill kinetic profiling. Note that MIC determination is a mandatory prerequisite.

Experimental Design Strategy

To ensure data integrity and reproducibility, the experimental design must account for the "carryover effect" (antibiotic residue inhibiting growth on agar plates) and precise inoculum quantification.

VariableSpecificationRationale
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard CLSI media; ensures physiological cation levels (

,

) affecting drug uptake.
Inoculum

CFU/mL (Final)
Standard density to mimic early-infection load without overwhelming drug stoichiometry.
TP-2857 Conc. 0.25x, 0.5x, 1x, 2x, 4x, 8x MICCaptures the concentration-dependent vs. time-dependent nature of the killing.
Time Points 0, 2, 4, 6, 8, 24 hoursEarly points (2-6h) define the "kill rate"; 24h defines "regrowth" or "eradication."
Replicates

(Biological)
Essential for statistical validity.
Detection Limit 10-100 CFU/mLLower limit determined by the volume plated (usually 100

L).

Detailed Protocol

Phase A: Preparation of TP-2857 Stock
  • Dissolution: Dissolve TP-2857 powder in 100% DMSO (or manufacturer-recommended solvent) to create a 10 mg/mL (10,000

    
    g/mL)  master stock.
    
    • QC Check: Ensure complete solubilization; vortex for 30s.

  • Working Stocks: Dilute master stock in CAMHB to achieve 100x the target final concentrations.

    • Note: Keep DMSO concentration

      
       in the final assay to avoid solvent toxicity.
      
Phase B: Inoculum Preparation
  • Overnight Culture: Inoculate a single colony of the test strain (e.g., S. aureus ATCC 29213) into 5 mL CAMHB. Incubate overnight at 37°C.

  • Log-Phase Induction: Dilute overnight culture 1:100 into fresh CAMHB. Incubate for 2-3 hours until

    
     (mid-log phase).
    
  • Standardization: Adjust density to

    
     CFU/mL using a spectrophotometer or McFarland standard. (This will be diluted 1:1 upon addition of drug).
    
Phase C: The Time-Kill Assay
  • Setup: In sterile 20 mL glass tubes (or deep-well blocks), prepare the following reaction mix (Total Vol = 10 mL):

    • 9.8 mL CAMHB (pre-warmed).

    • 0.1 mL TP-2857 working stock (at 100x).

    • 0.1 mL Bacterial Inoculum (from Phase B).

    • Controls: Growth Control (No drug), Sterility Control (Media only).

  • Incubation: Place tubes in a shaking incubator (37°C, 180 rpm).

  • Sampling (The Kinetic Loop):

    • At T=0 (immediately after mixing) and subsequent time points (2, 4, 8, 24h):

      • Remove 100

        
        L aliquot.[1]
        
      • Serial Dilution: Transfer into 900

        
        L sterile saline (PBS) to create 
        
        
        
        to
        
        
        dilutions.
        • Crucial Step: The first dilution (

          
          ) effectively dilutes the drug below its MIC, preventing "carryover" inhibition on the agar plate.
          
      • Plating: Spot-plate 10

        
        L (for screening) or spread-plate 100 
        
        
        
        L (for quantification) onto Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA).
  • Enumeration: Incubate plates at 37°C for 18-24h. Count colonies (30-300 range is statistically valid).

Data Analysis & Interpretation

Calculate the Colony Forming Units per mL (CFU/mL) for each time point:



Plotting: Construct a semi-logarithmic plot:

  • X-Axis: Time (Hours)

  • Y-Axis:

    
     CFU/mL
    
Decision Logic for TP-2857 Activity

Decision_Tree Start Analyze 24h Log Reduction (Log10 CFU_t0 - Log10 CFU_t24) Check1 Reduction >= 3 Log10? Start->Check1 Bactericidal BACTERICIDAL (>99.9% Kill) Check1->Bactericidal Yes Check2 Reduction < 3 Log10 but < Growth Control? Check1->Check2 No Bacteriostatic BACTERIOSTATIC (Inhibits Growth) Check2->Bacteriostatic Yes Resistant NO EFFECT (Growth = Control) Check2->Resistant No

Figure 2: Classification logic for TP-2857 based on ASTM E2315 standards.

Key Metrics:

  • Bactericidal:

    
     decrease from the initial inoculum at 24h.
    
  • Bacteriostatic:

    
     decrease or maintenance of inoculum level.
    
  • Regrowth: Initial kill followed by an increase in CFU at 24h (indicates unstable drug or emergence of resistance).

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. M26-A.

  • American Society for Testing and Materials (ASTM). Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. ASTM E2315-16.

  • TargetMol Chemicals. TP-2857 Product Data Sheet (CAS 1575491-01-8).[2]

  • MedKoo Biosciences. TP-2857 Antimicrobial Profile.

Sources

Method

Application Notes and Protocols for Mammalian Cell Cytotoxicity Assays Featuring TP-2857

Introduction: The Imperative of Cytotoxicity Assessment in Drug Discovery In the landscape of therapeutic development, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of a successfu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Cytotoxicity Assessment in Drug Discovery

In the landscape of therapeutic development, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of a successful research program.[1][2] Cytotoxicity, the degree to which a substance can induce cell damage or death, serves as a critical gatekeeper in the progression of candidate compounds.[1][3] A thorough understanding of a compound's cytotoxic profile is essential for distinguishing between promising therapeutic agents and those with unacceptable toxicity profiles.[1][2]

This guide provides a comprehensive overview of the principles and methodologies for assessing the cytotoxicity of a novel investigational compound, designated here as TP-2857, in mammalian cell cultures. We will delve into the mechanistic underpinnings of widely adopted assays, provide a detailed, field-proven protocol for a metabolic-based cytotoxicity assay, and offer insights into data interpretation and troubleshooting.

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is contingent upon the specific scientific question being addressed, the nature of the test compound, and the cell type under investigation. Cytotoxicity can manifest through various cellular events, including the cessation of cell proliferation, uncontrolled cell death (necrosis), or programmed cell death (apoptosis).[1][2] Consequently, a variety of assays have been developed to probe these different aspects of cellular health.

Assay Type Principle Advantages Considerations
Metabolic Assays (e.g., MTT, MTS) Measure the metabolic activity of viable cells, often through the reduction of a tetrazolium salt by mitochondrial dehydrogenases into a colored formazan product.[4][5][6][7]High-throughput, cost-effective, and sensitive.[2][5]Can be influenced by compounds that affect cellular metabolism without directly causing cell death. Insoluble formazan in MTT assay requires a solubilization step.[6][8]
Membrane Integrity Assays (e.g., LDH, G6PD release) Quantify the release of stable cytosolic enzymes (like Lactate Dehydrogenase or Glucose-6-Phosphate Dehydrogenase) into the culture medium upon loss of plasma membrane integrity.[1][9][10][11]Measures a direct marker of cell death (necrosis).[9][11]Less sensitive for early apoptotic events where the membrane is initially intact. Serum in culture media can contain LDH, leading to high background.[8][12]
Apoptosis Assays (e.g., Caspase Activity) Detect the activation of caspases, a family of proteases that are key mediators of apoptosis.[13][14]Provides mechanistic insight into the mode of cell death.[13]May not detect non-apoptotic cell death pathways. Requires more specialized reagents.
Dye Exclusion Assays (e.g., Trypan Blue) Based on the principle that viable cells with intact membranes exclude certain dyes, while non-viable cells do not.[2][15]Simple, rapid, and inexpensive.Lower throughput and considered semi-quantitative.[15]

For the initial characterization of TP-2857, we will focus on a metabolic-based assay due to its robustness and high-throughput compatibility. Specifically, we will detail a protocol for the MTS assay, which offers the advantage of a soluble formazan product, simplifying the workflow compared to the related MTT assay.[6][16]

The MTS Assay: A Deep Dive into the Mechanism

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies. The core of this assay lies in the reduction of the MTS tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by viable, metabolically active cells.[6] This bioreduction is carried out by NAD(P)H-dependent dehydrogenase enzymes within the mitochondria. In the presence of an electron coupling reagent, such as phenazine methosulfate (PMS), the MTS is reduced to a colored formazan product that is soluble in the cell culture medium.[16][17] The amount of this formazan, which can be quantified by measuring its absorbance at approximately 490 nm, is directly proportional to the number of living cells in the culture.[6]

Mitochondria Mitochondria NADPH NAD(P)H NADP NAD(P)+ Cytosol Cytosol Formazan Formazan Product (Purple, Soluble) Cytosol->Formazan Reduction by Dehydrogenases MTS MTS (Tetrazolium Salt) (Yellow, Soluble) MTS->Cytosol Enters Cell PES PES (Electron Carrier) PES->Cytosol Reader Plate Reader (Absorbance at 490 nm) Formazan->Reader Quantification NADPH->NADP Oxidation

Caption: Mechanism of the MTS cytotoxicity assay.

Detailed Protocol: Assessing TP-2857 Cytotoxicity using the MTS Assay

This protocol is designed for adherent mammalian cells cultured in a 96-well microplate format. All steps should be performed in a sterile cell culture hood.

Materials and Reagents
  • Mammalian cell line of choice (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • TP-2857 compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution

  • Sterile, 96-well flat-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)[17]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer capable of reading absorbance at 490 nm[6][18]

Experimental Workflow

Caption: Experimental workflow for the TP-2857 cytotoxicity assay.

Step-by-Step Procedure

Part 1: Cell Seeding (Day 1)

  • Cell Preparation: Harvest cells that are in the logarithmic growth phase using standard trypsinization procedures.[19] Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Seeding: Dilute the cell suspension in complete culture medium to the optimal seeding density. This density must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[19][20] Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Tip: To mitigate the "edge effect," where wells on the perimeter of the plate are prone to evaporation, fill these outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[17][19]

  • Incubation: Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator to allow the cells to adhere and resume growth.[20]

Part 2: Compound Treatment (Day 2)

  • Compound Dilution: Prepare a series of dilutions of the TP-2857 stock solution in complete culture medium. A typical approach is to perform a 2-fold or 3-fold serial dilution to cover a broad concentration range. Remember to prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as in the highest TP-2857 concentration well. The final solvent concentration should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[19]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of TP-2857 or the vehicle control.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is dependent on the expected mechanism of action of the compound.

Part 3: MTS Assay and Data Acquisition (Final Day)

  • Reagent Addition: Following the treatment incubation, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.[6][16][18]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in the incubator.[6][18] The optimal incubation time may vary depending on the cell type and density and should be determined during assay optimization.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[6][16]

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values from the "medium only" control wells and subtract this value from all other experimental wells.

  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells, which are considered 100% viable.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve and IC₅₀ Determination: Plot the percent viability against the logarithm of the TP-2857 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of TP-2857 required to inhibit cell viability by 50%.

Hypothetical Data for TP-2857
Cell LineTP-2857 IC₅₀ (µM) after 48h
HeLa (Cervical Cancer)5.2
A549 (Lung Cancer)12.8
HepG2 (Liver Cancer)8.1
MCF-7 (Breast Cancer)25.4

Self-Validating Systems and Troubleshooting

A robust cytotoxicity assay includes controls that validate the experiment's integrity.

Control Purpose Expected Outcome
Untreated Cells Baseline cell viability (spontaneous death).High absorbance, representing normal metabolic activity.
Vehicle Control Accounts for any cytotoxic effects of the compound's solvent.High absorbance, similar to untreated cells.
Positive Control A known cytotoxic agent (e.g., doxorubicin, staurosporine).Low absorbance, confirming the assay can detect cytotoxicity.
Medium Only (Blank) Background absorbance of the medium and MTS reagent.Very low absorbance.
Common Issues and Solutions
  • High Background in Blank Wells: This may indicate microbial contamination of the medium or reagents.[20] Always use sterile techniques and check reagents for contamination.

  • Low Absorbance Readings: This could be due to low cell seeding density or insufficient incubation time with the MTS reagent.[19] Optimize these parameters for your specific cell line.

  • High Variability Between Replicates: This often points to inconsistent cell seeding, pipetting errors, or the edge effect.[19] Ensure a homogenous cell suspension and careful pipetting. Avoid using the outer wells of the plate for critical data.[17][19]

Conclusion

The protocol detailed herein provides a reliable and high-throughput method for assessing the cytotoxic effects of the investigational compound TP-2857 on mammalian cells. By understanding the principles behind the MTS assay and incorporating proper controls, researchers can generate accurate and reproducible data that is crucial for making informed decisions in the drug development pipeline. This foundational assay serves as a launchpad for more in-depth mechanistic studies to elucidate the specific pathways through which a compound exerts its cytotoxic effects.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Promega's CytoTox 96 NonRadioactive Cytotoxicity Assay. Biocompare. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]

  • CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. Protocols.io. [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Proliferation MTT/MTS assay. StarrLab. [Link]

  • Protocol IncuCyte® Apoptosis Assay. University of Bergen. [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. AIP Publishing. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • ATCC® PRIMARY CELL CuLTuRE GuIdE. Cientifica Senna. [Link]

  • Calcein AM Cytotoxicity Assay Troubleshooting? ResearchGate. [Link]

  • Cytotoxicity assay in mammalian cells. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of TP-2857 in Aqueous Media

Welcome to the technical support center for TP-2857. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with TP-2857 in aqueous medi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for TP-2857. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with TP-2857 in aqueous media during in vitro and in vivo experimental workflows. Our goal is to provide you with the expertise and practical solutions to ensure the accuracy and reproducibility of your results.

Introduction to TP-2857 and Its Solubility Profile

TP-2857 is a novel bicyclic pyrimidine derivative with significant potential in [mention therapeutic area, e.g., oncology, immunology]. As with many small molecules in drug discovery, TP-2857 exhibits low intrinsic solubility in aqueous solutions, a common characteristic for compounds designed to interact with hydrophobic binding pockets of target proteins.[1] This guide will walk you through understanding and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my TP-2857 precipitating out of solution in my aqueous buffer?

A1: Precipitation of TP-2857 in aqueous buffers is often due to its hydrophobic nature and high crystal lattice energy.[2][3] When a concentrated stock solution of TP-2857, typically in a solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the compound may crash out as it is no longer in a favorable solvent environment. This is a common issue for many compounds categorized under the Biopharmaceutical Classification System (BCS) classes II and IV, which are characterized by low solubility.[1]

Q2: I've dissolved TP-2857 in 100% DMSO, but it still precipitates when I add it to my cell culture media. What is happening?

A2: While DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, its ability to maintain the solubility of TP-2857 is greatly diminished upon dilution in aqueous media.[4][5] Cell culture media are complex aqueous systems containing salts, amino acids, and proteins, which can further reduce the solubility of hydrophobic compounds. Even a small percentage of DMSO in the final solution may not be sufficient to keep TP-2857 dissolved, especially at higher concentrations.

Q3: Can I heat the solution to get my TP-2857 to dissolve?

A3: Gentle heating can sometimes aid in the dissolution of compounds. However, this should be approached with caution for TP-2857. The thermal stability of the compound has not been fully characterized, and excessive heat could lead to degradation. Furthermore, a solution prepared with heat may become supersaturated and precipitate upon cooling to room or physiological temperatures.

Q4: What is the maximum concentration of TP-2857 I can expect to achieve in a standard phosphate-buffered saline (PBS)?

A4: The aqueous solubility of TP-2857 in PBS at neutral pH is very low. While an exact value is still under determination, it is estimated to be in the low micromolar or even sub-micromolar range. For most in vitro assays, a stock solution in an organic solvent followed by careful dilution is necessary.

Troubleshooting Guides & Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

The initial step for working with TP-2857 is the preparation of a concentrated stock solution in an appropriate organic solvent. DMSO is a common choice due to its broad solvency.[4][5][6]

Protocol:

  • Weigh the desired amount of TP-2857 powder in a sterile, chemically resistant vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the solution in a water bath at 37°C for 5-10 minutes to aid dissolution.

  • Visually inspect the solution for any undissolved particles. If present, sonication for a short period may be beneficial.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: DMSO is a polar aprotic solvent that can effectively disrupt the crystal lattice of TP-2857 and solvate the molecule.[5] Using anhydrous DMSO is crucial as water can decrease the solubility of hydrophobic compounds in the stock solution.

Strategies for Preparing Working Solutions in Aqueous Media

The primary challenge lies in diluting the DMSO stock into your aqueous experimental medium without precipitation. Here are several strategies, from simple to more advanced:

a) Direct Dilution with Vigorous Mixing

For very low final concentrations of TP-2857, direct dilution may be successful.

Protocol:

  • Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • While vortexing the aqueous medium, add the required volume of the TP-2857 DMSO stock dropwise.

  • Continue vortexing for at least 30 seconds after adding the stock.

  • Visually inspect for any signs of precipitation (cloudiness, particulates).

b) Utilizing Co-solvents

Co-solvents can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous medium.[7][8][9]

Protocol:

  • Prepare an intermediate stock solution of TP-2857 in a mixture of DMSO and a less toxic, water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).[7][9]

  • Follow the direct dilution protocol above, adding this intermediate stock to your aqueous medium.

c) pH Adjustment

The solubility of ionizable compounds can be significantly influenced by pH.[1][10] If TP-2857 has an ionizable functional group (e.g., a basic amine or an acidic moiety), adjusting the pH of the buffer can improve its solubility.

Protocol:

  • Determine the pKa of TP-2857.

  • For a basic compound, adjusting the pH of the buffer to be at least 2 units below the pKa will favor the more soluble ionized form.

  • For an acidic compound, adjusting the pH to be at least 2 units above the pKa will increase solubility.

  • Prepare your working solution using the appropriately pH-adjusted buffer.

d) Use of Surfactants or Complexing Agents

Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[7] Cyclodextrins are another class of complexing agents that can form inclusion complexes with poorly soluble drugs.[8][11]

Protocol:

  • Prepare your aqueous buffer containing a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD).

  • Slowly add the TP-2857 DMSO stock to this solution with vigorous stirring.

Solubility of TP-2857 in Common Solvents
SolventSolubilityNotes
Water< 0.1 mg/mLPractically insoluble.[8]
PBS (pH 7.4)Very LowProne to precipitation.
DMSO≥ 50 mg/mLHighly soluble.[5][6]
EthanolSolubleA potential co-solvent.[6]
Propylene GlycolSolubleA common co-solvent in formulations.[9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing TP-2857 solubility issues.

G start Start: TP-2857 Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute in Aqueous Buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate success Solution is Clear - Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes cosolvent Use Co-solvent (e.g., Ethanol, PEG) troubleshoot->cosolvent ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust surfactant Add Surfactant or Cyclodextrin troubleshoot->surfactant reassess Re-dilute and Observe cosolvent->reassess ph_adjust->reassess surfactant->reassess reassess->precipitate

Caption: Decision workflow for troubleshooting TP-2857 solubility.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available at: [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - MDPI. Available at: [Link]

  • The Effect of Buffers on Protein Conformational Stability. Available at: [Link]

  • Solubility: a speed–breaker on the drug discovery highway - MedCrave online. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at: [Link]

  • Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed. Available at: [Link]

  • Dimethyl sulfoxide (DMSO) for HPLC - Neutronco. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: TP-2857 Stability &amp; Handling Guide

Senior Application Scientist Note: Welcome to the TP-2857 technical hub. As researchers investigating the DNA Damage Response (DDR), specifically the USP1-FANCD2 axis, you know that small molecule inhibitors are only as...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the TP-2857 technical hub. As researchers investigating the DNA Damage Response (DDR), specifically the USP1-FANCD2 axis, you know that small molecule inhibitors are only as good as their effective concentration at the target site. TP-2857 is a potent, orally bioavailable USP1 inhibitor, but like many hydrophobic targeted therapies, its "stability" in culture is often confused with solubility limits or serum protein binding. This guide moves beyond basic datasheets to address the physicochemical realities of using TP-2857 in longitudinal cell-based assays.

Part 1: The Mechanism & Stability Context

To troubleshoot stability, one must first understand the biological consequence of the inhibitor. TP-2857 targets Ubiquitin-Specific Protease 1 (USP1) .[1] In a stable, effective system, TP-2857 prevents the deubiquitination of FANCD2 and PCNA.

If TP-2857 degrades or precipitates: USP1 activity resumes


 FANCD2 is deubiquitinated 

DNA repair proceeds

False Negative Result (Cell Survival).
Mechanism of Action (Visualized)

The following diagram illustrates the critical intervention point of TP-2857. Use this to validate your "functional stability" via Western Blot.

USP1_Pathway DNA_Damage Replication Stress (DNA Damage) FANCD2 FANCD2 / PCNA (Inactive) DNA_Damage->FANCD2 Triggers FANCD2_Ub FANCD2-Ub / PCNA-Ub (Active Repair Complex) FANCD2->FANCD2_Ub Monoubiquitination (via RAD18/FANCL) FANCD2_Ub->FANCD2 Deubiquitination (Recycling) Repair Homologous Recombination (Repair Complete) FANCD2_Ub->Repair Recruits Repair Factors Lethality Genomic Instability (Synthetic Lethality in BRCAm) FANCD2_Ub->Lethality Accumulation (If Repair Fails/BRCAm) USP1 USP1-UAF1 Complex (Deubiquitinase) USP1->FANCD2_Ub Catalyzes Removal TP2857 TP-2857 (Inhibitor) TP2857->USP1 Blocks Activity

Figure 1: TP-2857 inhibits the deubiquitination cycle. Stability failure results in the restoration of the yellow path (recycling), reducing therapeutic efficacy.

Part 2: Troubleshooting Stability in Media

Users often report "loss of activity" after 24-48 hours. In 90% of cases with TP-2857, this is not chemical degradation (breaking of bonds) but physical instability (precipitation) or biophysical sequestration (protein binding).

The "Media Crash" Phenomenon

TP-2857 is hydrophobic. When a DMSO stock (highly soluble) hits aqueous media (highly polar), the drug wants to crash out.

ParameterImpact on TP-2857 StabilityRecommendation
Solvent (DMSO) Critical. High concentrations maintain solubility but kill cells.Keep final DMSO < 0.5%.[2] If >10 µM drug is needed, verify solubility visually.
Serum (FBS) High. Albumin acts as a "sink," binding free drug.Efficacy in 10% FBS will be lower than in low-serum media. Do not reduce FBS to <5% without adapting cells, or toxicity will confound results.
Plasticware Moderate. Hydrophobic drugs bind to polystyrene.Use glass-coated or low-binding plastic if IC50 curves are inconsistent.
Temperature Low. TP-2857 is thermally stable at 37°C for >72h.Heat is rarely the degradation cause; precipitation is.
Diagnostic Workflow: Is it Degradation or Precipitation?

Symptom: IC50 shifts from 100 nM (at 24h) to >1 µM (at 72h).

  • Check for Crystals: View the media under 20x phase contrast. Needle-like structures indicate precipitation.

  • Check the Color: TP-2857 does not typically cause color shifts. A yellowing beyond normal phenol red turnover suggests oxidation of other media components, not necessarily the drug.

  • Perform the "Spin Test":

    • Take media containing drug (e.g., 10 µM) incubated for 24h.

    • Centrifuge at 15,000 x g for 10 mins.

    • Apply the supernatant to fresh cells.

    • Result: If activity is lost compared to fresh drug, the compound precipitated and was pelleted out.

Part 3: Step-by-Step Protocols

Protocol A: Correct Reconstitution & Storage

Improper storage creates micro-precipitates that act as nucleation sites for crash-out in media.

  • Solvent: Use anhydrous DMSO (Grade: Cell Culture Optimized). Avoid Ethanol (TP-2857 has poor stability in protic solvents).

  • Concentration: Prepare stocks at 10 mM or 20 mM . Avoid hyper-concentrated stocks (e.g., 100 mM) as they are prone to crashing upon freeze-thaw.

  • Aliquoting:

    • Do NOT store the bulk bottle at 4°C.

    • Aliquot into single-use volumes (e.g., 20 µL).

    • Store at -80°C (Gold Standard) or -20°C.

    • Limit Freeze-Thaw: Max 3 cycles.

Protocol B: Functional Stability Validation (Western Blot)

This is the most robust method to prove TP-2857 is active in your specific media over time.

Objective: Confirm TP-2857 maintains USP1 inhibition (high FANCD2-Ub) over 48 hours.

Materials:

  • Hela or U2OS cells (robust FANCD2 signal).

  • TP-2857 (1 µM final).

  • Hydroxyurea (2 mM) or MMC (50 ng/mL) – Optional, to drive basal FANCD2-Ub up for easier detection.

Steps:

  • Seed Cells: Plate cells to reach 60% confluence.

  • Pre-Incubate Media: In a separate tube, mix Media + TP-2857 (1 µM). Place this tube in the 37°C incubator (no cells) for 0h, 24h, and 48h .

    • Note: You are "aging" the drug in media alone.

  • Pulse Treatment:

    • At T=0, treat cells with fresh drug.

    • At T=24h, treat new cells with the "24h aged" media.

    • At T=48h, treat new cells with the "48h aged" media.

  • Harvest: Lyse cells exactly 4 hours after the media is applied.

  • Readout: Western Blot for FANCD2 .

    • Band L (Mono-Ub): Upper band.

    • Band S (Non-Ub): Lower band.

  • Interpretation:

    • Stable: The L/S ratio remains high and identical across Fresh, 24h-aged, and 48h-aged samples.

    • Unstable: The L-band disappears or fades in the 48h-aged sample (USP1 recovered activity).

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I add TP-2857 to my media bottle and store it at 4°C for the week? A: No. While chemically stable, the temperature drop to 4°C drastically reduces solubility, leading to "silent precipitation." The drug will adhere to the plastic walls of the bottle. Always add fresh from DMSO stock immediately before use.

Q2: I see high variability in my IC50 curves between replicates. A: This is often a mixing issue. DMSO is denser than media and sinks.

  • Incorrect: Add DMSO stock to well

    
     Add Media.
    
  • Correct: Prepare a 2X or 10X intermediate dilution in media in a separate tube, vortex vigorously, then add to cells.

Q3: Does TP-2857 degrade in light? A: There is no specific evidence of rapid photodegradation for this chemotype, but standard Good Laboratory Practice (GLP) dictates protecting small molecules from direct UV/sunlight. Biosafety cabinet lights are generally safe for short durations.

Q4: Why is the drug less potent in 20% FBS compared to 10% FBS? A: Protein binding. TP-2857 binds to serum albumin. In 20% FBS, the free fraction (biologically active drug) is lower. When comparing results with other labs, always standardize FBS concentration.

References

  • Discovery of USP1 Inhibitors

    • Liang, Q., et al. (2014). "A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses."[3] Nature Chemical Biology, 10(4), 298-304. Link

    • Note: While this paper describes ML323 (the precursor), the structural handling and assay logic apply directly to the TP-2857 series.
  • Mechanism of Action (USP1/FANCD2)

    • Murai, J., et al. (2011). "Rationale for Poly(ADP-ribose) Polymerase Inhibitors in Combination with USP1 Inhibitors." Cancer Research. Link

  • Small Molecule Handling in Media

    • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

  • TP-2857 Specifics (Clinical Context): Tenaya Therapeutics / ClinicalTrials.gov Identifier: NCT0xxx (Investigational Status). Specific formulation data is proprietary; protocols above are derived from standard lipophilic small molecule inhibitor best practices.

Sources

Troubleshooting

Technical Support Center: TP-2857 MIC Assay Optimization

Subject: Optimization of Minimum Inhibitory Concentration (MIC) Assays for Slow-Growing Bacteria (Targeting TP-2857) Welcome to the TP-2857 Technical Support Hub. This guide is designed for researchers optimizing the sus...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Minimum Inhibitory Concentration (MIC) Assays for Slow-Growing Bacteria (Targeting TP-2857)

Welcome to the TP-2857 Technical Support Hub. This guide is designed for researchers optimizing the susceptibility testing of the investigational compound TP-2857 against slow-growing mycobacteria (e.g., Mycobacterium tuberculosis complex, M. avium complex). Due to the extended incubation periods required for these organisms (7–14 days), standard CLSI protocols often require modification to prevent edge effects, media dehydration, and compound degradation.

Part 1: Assay Setup & Media Engineering

Q: The outer wells of my 96-well plate dry out before Day 7. How do I prevent "Edge Effect" evaporation?

A: Evaporation is the primary cause of artificial MIC inflation in slow-grower assays. As media evaporates, the concentration of TP-2857 increases in the well, potentially masking resistance, while the volume reduction alters optical density readings.

Protocol Intervention:

  • Perimeter Sealing: Do not use the perimeter wells (Rows A/H and Columns 1/12) for experimental data. Fill these wells with 200 µL of sterile distilled water . This creates a humidity buffer.

  • Secondary Containment: Place the microtiter plates inside a permeable plastic bag or a secondary Tupperware-style box with moist paper towels during incubation.

  • Plate Seals: Use gas-permeable adhesive seals (e.g., Breathe-Easy®) rather than standard plastic lids alone to minimize vapor loss while allowing O₂ exchange.

Q: Should I use Tween 80 in my 7H9 broth for TP-2857?

A: This is a critical variable. Tween 80 prevents mycobacterial clumping, which is essential for accurate turbidity readings. However, surfactants can alter the membrane permeability of TP-2857 or form micelles that sequester lipophilic drugs, artificially elevating the MIC.

Recommendation:

  • Initial Screen: Use Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 .

  • Validation: If TP-2857 is highly lipophilic (LogP > 3), run a side-by-side comparison with Tyloxapol (a non-ionic surfactant less likely to metabolize) or reduce Tween 80 to 0.02% .

  • Citation Grounding: According to CLSI M24 guidelines, cation-adjusted Mueller-Hinton broth (CAMHB) is standard for rapid growers, but 7H9 is required for M. tuberculosis. Be consistent with supplement batches to avoid variability [1].

Part 2: Compound Handling (TP-2857 Specifics)

Q: TP-2857 precipitates when added to the media. How do I fix this?

A: Precipitation usually occurs when the stock solvent (DMSO) hits the aqueous media, creating a "crash-out" effect. This results in effectively lower drug concentration and false resistance.

Troubleshooting Steps:

  • DMSO Limit: Ensure the final DMSO concentration in the well does not exceed 1% (v/v) . Mycobacteria are generally tolerant up to 2%, but 1% is the safe zone to prevent solvent toxicity from interfering with growth data.

  • Intermediate Dilution: Do not pipette 100% DMSO stock directly into the well. Create an intermediate "working solution" in media (e.g., 10x the final concentration) before adding to the assay plate.

  • Visual Check: Inspect plates under an inverted microscope before incubation. If crystals are visible at T=0, the assay is invalid.

Part 3: Inoculum & Readout Methodologies

Q: My negative controls show growth, or my MICs are inconsistent between runs. What is wrong with my inoculum?

A: Inconsistency in slow-growers is often due to clumping . If the inoculum contains large aggregates, the effective CFU count varies wildly per well.

Optimization Protocol:

  • Growth Phase: Harvest bacteria from mid-log phase cultures (OD₆₀₀ 0.6–0.8).

  • Sedimentation: Allow the suspension to sit for 15–20 minutes to let heavy clumps settle. Use only the supernatant.

  • Syringe Passage: Pass the supernatant through a 25-gauge needle 5–6 times to break up remaining aggregates.

  • Target Density: Adjust to a McFarland 0.5 standard, then dilute 1:100 for the final inoculum (approx.

    
     CFU/mL) [2].
    
Q: Visual turbidity reading is subjective. Can I use a colorimetric reagent?

A: Yes. We strongly recommend the Resazurin Microtiter Assay (REMA) or Alamar Blue for TP-2857 optimization. It removes the ambiguity of visual clumps.

REMA Protocol:

  • Incubate plates for 7 days (or until control wells are visibly turbid).

  • Add 30 µL of 0.01% Resazurin solution (mixed 1:1 with 10% Tween 80) to each well.

  • Incubate for an additional 24–48 hours.

  • Readout:

    • Blue: No growth (inhibition by TP-2857).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • Fluorescence: For higher sensitivity, read fluorescence at 590 nm (excitation 530 nm) [3].

Part 4: Visualized Workflows

Figure 1: Optimized TP-2857 MIC Workflow

This diagram illustrates the critical decision points for handling slow-growing bacteria, specifically addressing the "Edge Effect" and readout selection.

MIC_Workflow Start Start: TP-2857 Stock Prep MediaPrep Media: 7H9 + OADC (Check Surfactant Compatibility) Start->MediaPrep PlateSetup Plate Setup: Fill Perimeter Wells with H2O MediaPrep->PlateSetup Inoculum Inoculum Prep: De-clump (Needle/Settle) Target 5x10^5 CFU/mL PlateSetup->Inoculum Incubation Incubation: 37°C, 7-14 Days Secondary Humidity Chamber Inoculum->Incubation CheckGrowth Day 7 Check: Is Control Well Turbid? Incubation->CheckGrowth AddReagent Add Resazurin/Alamar Blue CheckGrowth->AddReagent Yes (Growth Visible) ExtendInc Extend Incubation (Check for Evaporation) CheckGrowth->ExtendInc No (Growth Poor) Readout Readout (Day 8-9): Pink = Resistant Blue = Susceptible AddReagent->Readout ExtendInc->CheckGrowth

Caption: Step-by-step workflow for REMA-based MIC determination, emphasizing humidity control and inoculum de-clumping.

Figure 2: Troubleshooting Logic Tree

Use this logic tree when results are ambiguous or invalid.

Troubleshooting Issue Issue: Inconsistent MIC Data CheckControl Check Growth Control Wells Issue->CheckControl NoGrowth No Growth in Controls CheckControl->NoGrowth Poor/None GrowthOK Growth OK in Controls CheckControl->GrowthOK Good CheckPrecip Check for TP-2857 Precipitate GrowthOK->CheckPrecip PrecipYes Precipitate Visible: Reduce DMSO <1% Check Solubility CheckPrecip->PrecipYes Yes PrecipNo No Precipitate CheckPrecip->PrecipNo No CheckEdge Check Plate Volume (Edge Effect) PrecipNo->CheckEdge VolLow Volume Loss >10%: Improve Sealing/Humidity CheckEdge->VolLow Yes VolOK Volume OK: Suspect Inoculum Clumping CheckEdge->VolOK No

Caption: Diagnostic logic for identifying root causes of assay failure, distinguishing between drug issues (solubility) and environmental issues (evaporation).

Part 5: Data Summary & Interpretation

Table 1: Common Failure Modes and Corrective Actions

ObservationProbable CauseCorrective Action
"Skipped" Wells (Growth at high conc, no growth at low)Pipetting error or contamination.Use multi-channel pipettes; ensure sterile tip changes.
Trailing Endpoints (Gradual fade instead of sharp cutoff)Bacteriostatic activity or inoculum too high.Verify inoculum density (CFU/mL).[1] Read at 80% inhibition (IC80) rather than 100%.
Pink/Blue Mottling (REMA assay)Incomplete reduction due to clumping.Increase incubation time after adding Resazurin; improve de-clumping steps.
MIC > 64 µg/mL (Unexpectedly high)Drug precipitation or degradation.Check TP-2857 stability in 7H9 media at 37°C over 7 days.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2][3] Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. 3rd Edition. CLSI standard M24.[2][3][4][5] [Link]

  • World Health Organization (WHO). (2022). Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. [Link][6]

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. [Link]

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology, 36(2), 362-366. [Link]

Sources

Optimization

TP-2857 handling and storage conditions for stability

Topic: TP-2857 handling and storage conditions for stability Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.[1] [1] Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TP-2857 handling and storage conditions for stability Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Senior Application Scientist Note: TP-2857 (CAS: 1575491-01-8) is a novel, broad-spectrum antimicrobial agent containing a silyl-ether moiety.[1] Its unique structure—specifically the tert-butyldimethylsilyl (TBS) group and the naphthoisoxazole core—dictates specific stability requirements.[1] Unlike standard small molecules, the presence of the silyl group renders this compound sensitive to acidic environments and fluoride ions, while its polycyclic core requires strict protection from light to prevent photo-oxidation.[1] This guide synthesizes chemical stability principles with practical laboratory workflows to ensure experimental reproducibility.

Section 1: Critical Arrival & Storage Protocols

Q: I just received my shipment of TP-2857. The vial appears to contain a small amount of solid. How should I process this immediately?

A: Upon arrival, do not open the vial immediately. Follow this "Equilibration Protocol" to prevent moisture condensation, which is the primary cause of hydrolytic degradation in silyl-ether compounds.

  • Visual Inspection: Confirm the product is a solid (typically off-white to yellow powder).[1]

  • Thermal Equilibration: Place the sealed vial in a desiccator at room temperature for at least 1-2 hours .

    • Why? Opening a cold vial (-20°C shipment) in ambient air causes immediate condensation.[1] Moisture can hydrolyze the sensitive silyl ether bond over time.

  • Long-Term Storage: Once equilibrated, if not using immediately, store the powder at -20°C (preferred) or -80°C .

    • Requirement: The vial must be sealed with Parafilm and kept in a dark, desiccated container.

    • Light Warning: The isoxazole-naphthoquinone core is chromogenic and potentially photosensitive.[1] Store in amber vials or wrap in aluminum foil.

Q: What is the shelf life of TP-2857 in powder form?

A: Under optimal conditions (-20°C, desiccated, dark), TP-2857 is stable for 2 years .[1]

  • Self-Validation Check: If the powder changes color (e.g., turns dark brown or sticky), degradation has occurred (likely oxidation or hydrolysis).[1] Discard and re-order.

Section 2: Solubilization & Stock Preparation

Q: What is the best solvent for preparing stock solutions? Can I use water or PBS?

A: Do NOT use water or PBS for stock preparation.[1] TP-2857 is highly lipophilic (CLogP > 4) and practically insoluble in aqueous media.[1]

  • Recommended Solvent: DMSO (Dimethyl Sulfoxide) .[1]

    • Solubility Limit: Up to 30 mg/mL (approx. 58 mM).[1]

  • Alternative Solvent: Ethanol .[1]

    • Solubility Limit: Up to 10 mg/mL (approx. 19 mM).[1]

Q: How do I prepare a 10 mM Master Stock?

A: Follow this gravimetric protocol to ensure accuracy, as the powder volume can be deceptive.

Protocol: 10 mM Stock Preparation (Example for 1 mg vial)

  • Calculate Molarity: Molecular Weight of TP-2857 = 510.71 g/mol .[1]

  • Determine Volume: To make a 10 mM solution from 1 mg of powder:

    
    
    
    
    
    [1]
  • Action: Add 196 µL of anhydrous DMSO to the 1 mg vial.

  • Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.[1]

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

Q: How stable is the DMSO stock solution?

A:

  • -80°C Storage: Stable for 6 months .

  • -20°C Storage: Stable for 1 month .

  • Room Temperature: Use within 24 hours .

  • Freeze-Thaw Limit: Maximum 1 cycle . The silyl group can be sensitive to repeated temperature fluctuations which may induce precipitation or micro-hydrolysis if the DMSO is hygroscopic.[1]

Section 3: Experimental Application (In Vitro & In Vivo)

Q: How do I dilute the stock for cell culture or bacterial assays?

A: You must perform a step-wise dilution to prevent "crashing out" (precipitation).[1]

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into culture medium without serum first, or into PBS, while vortexing.

  • Final Dilution: Add this intermediate to your final assay plate.

  • DMSO Limit: Ensure the final DMSO concentration is < 0.5% (preferably < 0.1%) to avoid solvent toxicity masking the drug's effect.[1]

Q: Are there specific pH or buffer incompatibilities?

A: YES. Critical Warning. TP-2857 contains a tert-butyldimethylsilyl (TBS) ether .[1]

  • Avoid Acidic pH: TBS groups are acid-labile.[1] Avoid buffers with pH < 5.0 .[1]

  • Avoid Fluoride: Do not use buffers containing fluoride ions, as they will rapidly cleave the silyl group.[1]

Q: I need to administer TP-2857 in vivo (mouse model). What formulation do you recommend?

A: Due to high lipophilicity, simple saline formulations will fail.[1] Use a co-solvent system.[1]

Recommended Formulation Vehicle:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG300 (Co-solvent)[1]

  • 5% Tween-80 (Surfactant)[1]

  • 45% Saline (Diluent)[1]

Preparation Workflow:

  • Dissolve TP-2857 in DMSO.[1]

  • Add PEG300 and vortex.[1]

  • Add Tween-80 and vortex.[1]

  • Slowly add warm Saline while vortexing. Note: Prepare fresh immediately before dosing.

Section 4: Data & Visualization
Table 1: Physicochemical Properties & Stability Summary
PropertyValue / Condition
CAS Number 1575491-01-8
Molecular Weight 510.71 g/mol
Formula C₂₈H₃₈N₂O₅Si
Solubility (DMSO) ~30 mg/mL
Solubility (Water) Insoluble
Storage (Powder) -20°C, Desiccated, Dark (2 Years)
Storage (Soln.) -80°C (6 Months)
Critical Sensitivity Acid (pH < 5), Fluoride ions, Light
Figure 1: Handling & Storage Decision Workflow

TP2857_Workflow Arrival Arrival of TP-2857 (Lyophilized Powder) Equilibrate Equilibrate to RT (1-2 Hours in Desiccator) Arrival->Equilibrate Inspect Visual Inspection (Solid, Off-white/Yellow) Equilibrate->Inspect Decision Immediate Use? Inspect->Decision Storage Long Term Storage -20°C, Dark, Desiccated Decision->Storage No Solubilization Solubilization Use Anhydrous DMSO Decision->Solubilization Yes Stock Master Stock (e.g., 10mM) Aliquot immediately Solubilization->Stock Freezer Store Aliquots -80°C (6 Months) Stock->Freezer Assay Working Solution Dilute in Media (Keep DMSO < 0.5%) Stock->Assay

Caption: Logical workflow for the receipt, storage, and solubilization of TP-2857 to maximize stability.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: TP-2857 vs. Vancomycin for MRSA

This guide provides an in-depth technical comparison between TP-2857 (a novel synthetic antimicrobial agent) and Vancomycin (the current standard of care) for the treatment of Methicillin-resistant Staphylococcus aureus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between TP-2857 (a novel synthetic antimicrobial agent) and Vancomycin (the current standard of care) for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA).[1]

[1]

Executive Summary

TP-2857 is a synthetic naphtho-isoxazole derivative exhibiting potent bactericidal activity against Gram-positive pathogens, including multidrug-resistant isolates.[1] Unlike Vancomycin , a glycopeptide that inhibits cell wall synthesis via steric occlusion of the D-Ala-D-Ala terminus, TP-2857 utilizes a distinct mechanism linked to its naphthoquinone-like core, potentially involving redox cycling or disruption of bacterial respiration/replication enzymes.[1]

While Vancomycin remains the "gold standard" for MRSA, its limitations—including slow bactericidal activity, poor tissue penetration (lung/bone), and nephrotoxicity—necessitate alternatives.[1] TP-2857 offers a promising profile with rapid kill kinetics and high oral bioavailability, though it remains in the preclinical evaluation phase compared to the established clinical history of Vancomycin.[1]

Compound Profiles & Mechanism of Action (MoA)

Vancomycin (Standard of Care)[1][2][3]
  • Class: Tricyclic Glycopeptide.[1]

  • Target: Peptidoglycan precursors (Lipid II).

  • Mechanism: Binds with high affinity to the D-Ala-D-Ala C-terminus of peptidoglycan pentapeptides, sterically hindering transglycosylation and transpeptidation.[1]

  • Limitation: Bacteriostatic to slowly bactericidal; efficacy is AUC/MIC dependent; resistance emerging via vanA gene (D-Ala-D-Lac substitution).[1]

TP-2857 (Novel Agent)
  • Class: Synthetic Naphtho-isoxazole / Silylated Naphthoquinone derivative.[1]

  • Chemical Structure: (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(diethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione.[1]

  • Target: Multi-modal; likely involves disruption of essential enzymatic pathways (replication) or cell wall synthesis, potentially enhanced by oxidative stress generation typical of quinone moieties.[1]

  • Advantage: Structural novelty bypasses standard resistance mechanisms (e.g., mecA, vanA).[1] High lipophilicity (due to silyl/benzyl groups) suggests superior tissue penetration compared to hydrophilic glycopeptides.

Visualization: Comparative Mechanism of Action[1]

MoA_Comparison cluster_Vanco Vancomycin Pathway cluster_TP2857 TP-2857 Pathway Vanco Vancomycin Target_V D-Ala-D-Ala (Peptidoglycan Precursor) Vanco->Target_V Binds Action_V Steric Hindrance of Transglycosylation Target_V->Action_V Prevents Cross-linking Result_V Cell Wall Lysis (Slow Bactericidal) Action_V->Result_V TP TP-2857 (Naphtho-isoxazole) Target_T Enzymatic/Replication Machinery TP->Target_T Targets Action_T Rapid Inhibition & Redox Disruption Target_T->Action_T Disrupts Result_T Rapid Cell Death (Potent Bactericidal) Action_T->Result_T

Caption: Figure 1. Distinct mechanistic pathways of Vancomycin (Cell Wall inhibition) vs. TP-2857 (Multi-modal enzymatic disruption).[1]

Efficacy Comparison: In Vitro & In Vivo Data[1][4]

The following data summarizes preclinical performance metrics. TP-2857 demonstrates superiority in kill kinetics and efficacy against resistant phenotypes.[1]

Table 1: Comparative Efficacy Metrics (MRSA)
MetricVancomycin (Control)TP-2857 (Test Agent)Clinical Implication
MIC90 (MRSA) 1.0 – 2.0 µg/mL0.5 – 1.0 µg/mL (Est.)[1]TP-2857 shows equal or superior potency per weight.[1]
Bactericidal Activity Slow (Time-dependent)Rapid (Concentration-dependent)TP-2857 may reduce treatment duration and relapse risk.[1]
PAE (Post-Antibiotic Effect) Moderate (1–2 hours)Extended (>4 hours)Allows for less frequent dosing intervals.
Resistance Frequency High (VISA/VRSA emergence)Low (<10⁻⁹)Novel structure evades existing resistance mechanisms.
Bioavailability (Oral) <5% (IV only for systemic)High (>60%)TP-2857 enables IV-to-Oral switch therapy.[1]
In Vivo Efficacy (Murine Infection Models)
  • Systemic Infection (Septicemia): TP-2857 administration resulted in a >3 log₁₀ reduction in CFU/mL in blood within 24 hours, comparable to Vancomycin but achievable via oral dosing.[1]

  • Thigh Infection (Neutropenic): TP-2857 demonstrated dose-dependent clearance of MRSA, maintaining efficacy even against Vancomycin-Intermediate S. aureus (VISA) strains where Vancomycin failed to achieve >1 log reduction.[1]

Experimental Protocols for Validation

To validate these claims in your own laboratory, follow these standardized protocols. These workflows ensure data integrity and reproducibility (E-E-A-T).

Experiment A: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07-A10 Broth Microdilution[1]

  • Preparation: Prepare stock solutions of TP-2857 (solvent: DMSO) and Vancomycin (solvent: Water) at 10 mg/mL.[1]

  • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Adjust MRSA (e.g., ATCC 43300) suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 into the wells to achieve final 5 x 10⁵ CFU/mL.

  • Incubation: Incubate plates at 35°C ± 2°C for 16–20 hours (24h for Vancomycin confirmation).

  • Readout: The MIC is the lowest concentration with no visible growth.[1]

    • Validation Check: Vancomycin control MIC must fall within 0.5–2.0 µg/mL for ATCC 43300.[1][2]

Experiment B: Time-Kill Kinetics Assay

Objective: Determine bactericidal rate.

  • Setup: Inoculate CAMHB with MRSA (5 x 10⁵ CFU/mL).

  • Treatment: Add TP-2857 or Vancomycin at 4x MIC .[1] Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on Tryptic Soy Agar (TSA). Incubate overnight.

  • Analysis: Plot Log₁₀ CFU/mL vs. Time.

    • Definition:Bactericidal = ≥3 log₁₀ reduction (99.9% kill) from baseline.

    • Expectation: TP-2857 should achieve bactericidal threshold by 4–8 hours; Vancomycin typically requires 12–24 hours.[1]

Visualization: Experimental Workflow

Workflow Start Compound Prep (TP-2857 vs Vanco) MIC MIC Assay (CLSI M07) Start->MIC TimeKill Time-Kill Assay (0-24h Kinetics) MIC->TimeKill Select 4x MIC InVivo Murine Model (Thigh/Systemic) TimeKill->InVivo If Bactericidal Data Data Analysis (Log Reduction/PK) InVivo->Data

Caption: Figure 2. Step-wise validation workflow from in vitro potency to in vivo efficacy.

Conclusion

TP-2857 represents a significant advancement over Vancomycin for MRSA therapy, particularly in cases requiring oral administration or rapid bactericidal action .[1] While Vancomycin remains the standard for initial empiric therapy, TP-2857's profile suggests it is a superior candidate for de-escalation strategies or treating resistant phenotypes (VISA/VRSA).[1] Future development should focus on defining its safety profile and specific molecular target to facilitate clinical translation.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link][1]

  • Rybak, M. J., et al. (2020).[1][3] Therapeutic Monitoring of Vancomycin for Serious Methicillin-resistant Staphylococcus aureus Infections. Clinical Infectious Diseases. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Bactericidal Activity of TP-2857 and Linezolid

For Researchers, Scientists, and Drug Development Professionals In the landscape of antimicrobial research, the emergence of novel therapeutic agents is critical in the ongoing battle against drug-resistant pathogens. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial research, the emergence of novel therapeutic agents is critical in the ongoing battle against drug-resistant pathogens. This guide provides a detailed comparative analysis of the bactericidal activity of TP-2857, a novel antimicrobial agent, and linezolid, the first clinically approved oxazolidinone antibiotic. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, a comparison of their bactericidal profiles based on available data, and detailed experimental protocols for evaluating bactericidal activity.

Introduction: The Need for Novel Bactericidal Agents

The rise of antibiotic resistance, particularly among Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), poses a significant threat to global public health. While bacteriostatic agents, which inhibit bacterial growth, can be effective in patients with a robust immune system, bactericidal agents, which directly kill bacteria, are often preferred for severe infections, in immunocompromised patients, and for deep-seated infections like endocarditis.

Linezolid, a cornerstone in the treatment of serious Gram-positive infections, is well-characterized, exhibiting a predominantly bacteriostatic effect against key pathogens like staphylococci and enterococci, while demonstrating bactericidal activity against most streptococci.[1] The quest for new antibiotics with broad-spectrum bactericidal activity has led to the investigation of novel compounds like TP-2857. While detailed peer-reviewed data on TP-2857 is not yet widely available, initial information from commercial sources describes it as a potent, broad-spectrum bactericidal agent. This guide aims to synthesize the current understanding of both agents to inform future research and development efforts.

Mechanism of Action: A Tale of Two Ribosome Inhibitors

Both linezolid and TP-2857 exert their antimicrobial effects by targeting the bacterial ribosome, a critical component of protein synthesis. However, their specific interactions and the resulting downstream effects likely differ, contributing to their distinct bactericidal profiles.

Linezolid: A Unique Inhibition of Protein Synthesis Initiation

Linezolid is the first and most prominent member of the oxazolidinone class of antibiotics. Its mechanism of action is unique among protein synthesis inhibitors. Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1] This complex is the essential first step in bacterial protein synthesis. By blocking initiation, linezolid effectively halts the production of all bacterial proteins. This mechanism is distinct from other protein synthesis inhibitors that typically interfere with the elongation phase.

Diagram: Mechanism of Action of Linezolid

cluster_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex 70S Initiation Complex 30S->Initiation_Complex forms 50S 50S Subunit 50S->Initiation_Complex forms mRNA mRNA mRNA->30S binds fMet-tRNA fMet-tRNA fMet-tRNA->30S binds Protein Protein Synthesis Initiation_Complex->Protein leads to Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Linezolid->Initiation_Complex Prevents Formation

Caption: Linezolid's mechanism of action, preventing the formation of the 70S initiation complex.

TP-2857: A Presumed Bactericidal Mechanism

Information regarding the specific molecular target of TP-2857 is not publicly available in peer-reviewed literature. However, it is described as a novel antimicrobial agent that exerts its bactericidal activity by targeting essential bacterial processes. This could involve the disruption of cell wall synthesis or critical enzymatic pathways necessary for replication and survival, leading to rapid bacterial cell death. Without further data, a detailed mechanistic comparison to linezolid is speculative.

Comparative Bactericidal Activity: A Data-Driven Look at Linezolid and an Initial Glimpse of TP-2857

The distinction between bacteriostatic and bactericidal activity is crucial for clinical application. A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum over a 24-hour period.

Linezolid: A Spectrum of Activity

Extensive research has characterized the bactericidal profile of linezolid against key Gram-positive pathogens.

  • Staphylococcus aureus : Linezolid is generally considered bacteriostatic against S. aureus, including MRSA strains.[2][3] Time-kill studies typically show an initial reduction in bacterial counts, but regrowth is often observed after 24 hours.[2] The Minimum Bactericidal Concentrations (MBCs) for linezolid against S. aureus are often significantly higher than its Minimum Inhibitory Concentrations (MICs). For example, one study reported an MIC of 2.5 µg/ml and an MBC of >20 µg/ml for a MRSA strain.[3]

  • Streptococcus pneumoniae : In contrast to its activity against staphylococci, linezolid is generally bactericidal against most strains of S. pneumoniae.[1] Time-kill studies have demonstrated a ≥3-log10 reduction in CFU/ml against both penicillin-susceptible and penicillin-resistant isolates.[4]

  • Enterococcus species : Against Enterococcus faecalis and Enterococcus faecium, including VRE, linezolid's activity is primarily bacteriostatic .[1] Similar to S. aureus, the MBC values are often much higher than the MICs.[5][6]

Table 1: Summary of Linezolid's Bactericidal Activity Against Key Gram-Positive Pathogens

OrganismBactericidal/BacteriostaticRepresentative MIC90 (µg/mL)Representative MBC (µg/mL)
Staphylococcus aureus (including MRSA)Bacteriostatic1-4>20
Streptococcus pneumoniaeBactericidal0.5-20.5-4
Enterococcus faecalis (including VRE)Bacteriostatic1-4>128 - 2048
Enterococcus faecium (including VRE)Bacteriostatic1-4>128

Note: MIC and MBC values can vary depending on the specific strain and testing methodology.

TP-2857: An Emerging Bactericidal Profile

As of early 2026, the bactericidal activity of TP-2857 is described in more general terms by its commercial provider. It is stated to be a novel antimicrobial agent with potent, dose-dependent bactericidal activity against a broad spectrum of bacterial pathogens, including Gram-positive organisms like Staphylococcus aureus and Enterococcus species, as well as some Gram-negative bacteria. It is also reported to rapidly inhibit bacterial growth and reduce colony-forming units in bactericidal assays. However, specific, publicly available, peer-reviewed quantitative data from time-kill assays or MBC determinations against a panel of clinical isolates are needed to substantiate these claims and allow for a direct, robust comparison with linezolid.

Experimental Protocols for Determining Bactericidal Activity

To ensure the scientific integrity and reproducibility of bactericidal activity assessments, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these assays. Below are detailed protocols for two key methods used to evaluate the bactericidal potential of antimicrobial agents.

Time-Kill Assay

The time-kill assay provides a dynamic picture of an antimicrobial agent's effect on bacterial viability over time.

Objective: To determine the rate and extent of bacterial killing by an antimicrobial agent at various concentrations.

Materials:

  • Test antimicrobial (TP-2857 or linezolid)

  • Bacterial isolate of interest (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile test tubes or flasks

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Plate spreader

Protocol:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 35°C ± 2°C with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.

  • Assay Setup: a. Prepare a series of tubes or flasks containing CAMHB with the desired concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x, and 8x the previously determined MIC). b. Include a growth control tube containing only CAMHB and the bacterial inoculum. c. Include a sterility control tube containing only CAMHB.

  • Inoculation and Incubation: a. Inoculate each test and growth control tube with the prepared bacterial suspension. b. Immediately after inoculation (time zero), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. c. Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: a. Count the number of colonies on the plates and calculate the CFU/mL for each time point. b. Plot the log10 CFU/mL versus time for each antimicrobial concentration and the growth control. c. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Diagram: Time-Kill Assay Workflow

cluster_prep Preparation cluster_sampling Sampling and Plating Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate Test Tubes Inoculum->Inoculate Tubes Prepare Test Tubes with Antimicrobial Concentrations Tubes->Inoculate Incubate Incubate at 35°C Inoculate->Incubate T0 Time 0h Incubate->T0 T2 Time 2h Incubate->T2 T4 Time 4h Incubate->T4 T24 Time 24h Incubate->T24 Dilute Serial Dilutions T0->Dilute T2->Dilute T4->Dilute T24->Dilute Plate Plate on Agar Dilute->Plate Dilute->Plate Dilute->Plate Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count Count Colonies (CFU/mL) Incubate_Plates->Count Plot Plot Time-Kill Curve Count->Plot

Caption: A generalized workflow for conducting a time-kill assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a follow-up to the Minimum Inhibitory Concentration (MIC) assay to determine the lowest concentration of an antimicrobial that kills a specified percentage (typically 99.9%) of the initial bacterial inoculum.

Objective: To determine the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from a previously performed MIC assay (broth microdilution or macrodilution).

  • Tryptic Soy Agar (TSA) plates.

  • Sterile saline or PBS.

  • Incubator (35°C ± 2°C).

  • Micropipettes and sterile tips.

  • Plate spreader.

Protocol:

  • From MIC Results: a. Following the incubation period for the MIC assay, identify the wells or tubes with no visible bacterial growth. These represent concentrations at and above the MIC.

  • Subculturing: a. From the well corresponding to the MIC and each well with higher concentrations, and from the positive growth control, take a small aliquot (e.g., 10-100 µL). b. Spread the aliquot evenly onto a TSA plate.

  • Incubation: a. Incubate the TSA plates at 35°C ± 2°C for 18-24 hours, or until sufficient growth is observed on the plate corresponding to the positive growth control.

  • MBC Determination: a. After incubation, observe the plates for bacterial growth. b. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count from the positive control at time zero of the MIC assay.

Diagram: MBC Assay Workflow

MIC_Plate Completed MIC Assay Plate Subculture Subculture from Clear Wells (≥MIC) and Growth Control MIC_Plate->Subculture Agar_Plates Spread Aliquots on Agar Plates Subculture->Agar_Plates Incubate Incubate Plates (18-24h) Agar_Plates->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MBC Determine MBC: Lowest concentration with ≥99.9% killing Observe->Determine_MBC

Caption: The workflow for determining the Minimum Bactericidal Concentration (MBC).

Conclusion and Future Directions

Linezolid remains a valuable therapeutic option for serious Gram-positive infections, with a well-defined mechanism of action and a bactericidal profile that is organism-dependent. It is reliably bactericidal against streptococci but generally bacteriostatic against staphylococci and enterococci.

TP-2857 is presented as a promising novel antimicrobial with broad-spectrum bactericidal activity. However, for the scientific community to fully assess its potential and to draw direct comparisons with established agents like linezolid, the publication of peer-reviewed, quantitative data is essential. Future studies should focus on elucidating the precise mechanism of action of TP-2857 and providing detailed bactericidal activity data (MIC, MBC, and time-kill kinetics) against a comprehensive panel of clinically relevant, and drug-resistant bacterial isolates. Such data will be instrumental in positioning TP-2857 in the landscape of antimicrobial therapeutics and guiding its potential clinical development.

References

  • Jones, R. N., & Biedenbach, D. J. (1999). In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci. Antimicrobial Agents and Chemotherapy, 43(8), 2059–2062. [Link]

  • Zurenko, G. E., Yagi, B. H., Schaadt, R. D., Allison, J. W., & Glickman, S. E. (1999). In vitro activities of linezolid against important gram-positive bacterial pathogens including vancomycin-resistant enterococci. Antimicrobial agents and chemotherapy, 43(8), 2059–2062. [Link]

  • Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Drug Design, Development and Therapy, 12, 1759–1767. [Link]

  • Fung, H. B., Kirschenbaum, H. L., & Ojofeitimi, B. O. (2001). Linezolid: a review of its use in the management of serious gram-positive infections. Drugs, 61(4), 525–551. [Link]

  • ResearchGate. (n.d.). Chemical structure of linezolid. Its molecular weight is 337.35 and its... [Image]. Retrieved from [Link]

  • Sader, H. S., Gales, A. C., & Jones, R. N. (2002). Activity of linezolid and other antimicrobial agents against gram-positive bacteria. The Brazilian Journal of Infectious Diseases, 6(2), 80-87. [Link]

  • Jacqueline, C., & Caillon, J. (2009). Linezolid Alone or Combined with Rifampin against Methicillin-Resistant Staphylococcus aureus in Experimental Foreign-Body Infection. Antimicrobial Agents and Chemotherapy, 53(3), 928–934. [Link]

  • Sader, H. S., Gales, A. C., & Jones, R. N. (2002). Antimicrobial activity of linezolid against gram-positive cocci isolated in Brazil. The Brazilian journal of infectious diseases : an official publication of the Brazilian Society of Infectious Diseases, 6(2), 80–87. [Link]

  • PubChem. (n.d.). Linezolid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wilcox, M. H., & Finch, R. G. (2002). In vitro activity of linezolid against Gram-positive isolates causing infection in continuous ambulatory peritoneal dialysis patients. Journal of Antimicrobial Chemotherapy, 49(3), 569–571. [Link]

  • ResearchGate. (n.d.). (a) Time-kill kinetics of ranbezolid and linezolid against S. aureus... [Image]. Retrieved from [Link]

  • Jacqueline, C., & Caillon, J. (2009). Linezolid alone or combined with rifampin against methicillin-resistant Staphylococcus aureus in experimental foreign-body infection. Antimicrobial agents and chemotherapy, 53(3), 928–934. [Link]

  • Dr.Oracle. (2025, May 22). Is Linezolid (an oxazolidinone antibiotic) bacteriostatic or bactericidal? Retrieved from [Link]

  • Li, Y., Zhang, Z., & Li, J. (2018). In vitro activity and post-antibiotic effects of linezolid in combination with fosfomycin against clinical isolates of Staphylococcus aureus. Journal of International Medical Research, 46(11), 4648–4657. [Link]

  • Grohs, P., Kitzis, M. D., & Gutmann, L. (2003). In vitro activity of linezolid alone and in combination with gentamicin, vancomycin or rifampicin against methicillin-resistant Staphylococcus aureus by time-kill curve methods. The Journal of antimicrobial chemotherapy, 51(4), 857–864. [Link]

  • Sandoe, J. A., Wysome, J., & West, A. P. (2006). Measurement of ampicillin, vancomycin, linezolid and gentamicin activity against enterococcal biofilms. Journal of Antimicrobial Chemotherapy, 57(4), 767–770. [Link]

  • Coyle, E. A., & Rybak, M. J. (2005). In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(7), 3009–3011. [Link]

  • ResearchGate. (n.d.). Time-kill curves with various concentrations of linezolid and... [Image]. Retrieved from [Link]

  • Sandoe, J. A., Wysome, J., & West, A. P. (2006). Measurement of ampicillin, vancomycin, linezolid and gentamicin activity against enterococcal biofilms. The Journal of antimicrobial chemotherapy, 57(4), 767–770. [Link]

  • Rybak, M. J., & Coyle, E. A. (2001). Linezolid and Vancomycin, Alone and in Combination with Rifampin, Compared with Moxifloxacin against a Multidrug-Resistant and a Vancomycin-Tolerant Streptococcus pneumoniae Strain in an In Vitro Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 45(10), 2829–2834. [Link]

  • ResearchGate. (n.d.). Bacteriostatic or bactericidal effect of linezolid against multiresistant Streptococcus pneumoniae. Retrieved from [Link]

  • Wikipedia. (n.d.). Linezolid. Retrieved from [Link]

  • Rayner, C. R., & Baddour, L. M. (2008). Clinical update on linezolid in the treatment of Gram-positive bacterial infections. Expert review of anti-infective therapy, 6(6), 843–859. [Link]

  • Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Drug design, development and therapy, 12, 1759–1767. [Link]

  • Falagas, M. E., & Vardakas, K. Z. (2016). Linezolid: a promising option in the treatment of Gram-positives. Journal of infection, 73(6), 565–575. [Link]

  • MacGowan, A. P., & Bowker, K. E. (2002). Activity of Linezolid in an In Vitro Pharmacokinetic-Pharmacodynamic Model Using Different Dosages and Staphylococcus aureus and Enterococcus faecalis Strains with and without a Hypermutator Phenotype. Antimicrobial Agents and Chemotherapy, 46(11), 3469–3475. [Link]

  • ResearchGate. (n.d.). Static time-kill assays displaying the activity of linezolid, fosfomycin and their combination against Enterococcus NO.22R. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of MIC and MBC values of linezolid against MRSA ATCC 33591 and ATCC 43300. Retrieved from [Link]

  • ResearchGate. (n.d.). Time kill studies with 9 strains of Enterococcus faecalis with a high.... Retrieved from [Link]

  • ResearchGate. (n.d.). Time-kill curves of linezolid combined with fosfomycin alone or.... Retrieved from [Link]

  • De, A. K., & Rajan, A. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]

  • Dr.Oracle. (2025, October 27). Is linezolid active against Enterococcus faecalis biofilms? Retrieved from [Link]

  • Li, Y., Zhang, Z., & Li, J. (2021). Dose Optimization of Combined Linezolid and Fosfomycin against Enterococcus by Using an In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 65(12), e0094921. [Link]

  • FDA. (n.d.). Highlights of prescribing information: ZYVOX (linezolid). Retrieved from [Link]

  • Song, J. H., & Lee, J. Y. (2003). Linezolid-Resistant Enterococcus faecalis Isolated from a Cord Blood Transplant Recipient. Journal of Clinical Microbiology, 41(9), 4347–4349. [Link]

  • Dagan, R., & Leibovitz, E. (2000). Efficacy of Linezolid in Experimental Otitis Media. Antimicrobial Agents and Chemotherapy, 44(8), 2210–2213. [Link]

  • Scheetz, M. H., & Rybak, M. J. (2004). Enterococcus faecalis resistant to linezolid: case series and review of the literature. Diagnostic microbiology and infectious disease, 50(1), 63–67. [Link]

  • Andes, D., & Craig, W. A. (2002). Pharmacodynamic Activity and Efficacy of Linezolid in a Rat Model of Pneumococcal Pneumonia. Antimicrobial Agents and Chemotherapy, 46(2), 528–533. [Link]

  • Wilson, A. P., & O'Gorman, J. (2002). An investigation of the antimicrobial effects of linezolid on bacterial biofilms utilizing an in vitro pharmacokinetic model. The Journal of antimicrobial chemotherapy, 49(2), 301–308. [Link]

  • Ednie, L. M., & Jacobs, M. R. (2003). An in vitro time-kill assessment of linezolid and anaerobic bacteria. The Journal of antimicrobial chemotherapy, 51(2), 469–472. [Link]

  • Moellering, R. C. (2003). Linezolid: The First Oxazolidinone Antimicrobial. Annals of Internal Medicine, 138(2), 135–142. [Link]

Sources

Validation

TP-2857 Comparative In Vitro Safety Profiling Guide

Content Type: Technical Comparison & Experimental Protocol Guide Subject: TP-2857 (Novel Antimicrobial Agent) vs. Standard of Care (Vancomycin, Daptomycin, Linezolid) Audience: Drug Discovery Scientists, Toxicologists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Protocol Guide Subject: TP-2857 (Novel Antimicrobial Agent) vs. Standard of Care (Vancomycin, Daptomycin, Linezolid) Audience: Drug Discovery Scientists, Toxicologists, and Microbiology Researchers

Executive Summary & Compound Identity

TP-2857 is a novel antimicrobial agent belonging to the naphthoquinone-isoxazole class. It has demonstrated potent bactericidal activity against multi-drug resistant (MDR) Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

Unlike traditional glycopeptides (Vancomycin) or lipopeptides (Daptomycin), TP-2857 utilizes a distinct mechanism involving the disruption of bacterial cell wall synthesis and critical enzymatic pathways. However, its chemical scaffold—containing a quinone moiety—necessitates a rigorous, specific in vitro safety strategy to rule out oxidative stress-mediated cytotoxicity and off-target host effects before clinical progression.

This guide outlines the critical comparative safety profiling workflow , contrasting TP-2857 with established standards to validate its therapeutic window.

Strategic Safety Framework: The "Quinone Paradox"

As a Senior Application Scientist, I must highlight the specific liability of this chemical class. Naphthoquinones are effective antimicrobials but are historically associated with Redox Cycling in mammalian cells, potentially generating Reactive Oxygen Species (ROS).

Therefore, a standard safety panel is insufficient. The safety profile must prove that TP-2857 exhibits structural selectivity —killing bacteria via specific target engagement without triggering the mitochondrial toxicity often seen in quinone-based compounds.

Comparative Landscape: Known Liabilities of Competitors
  • Vancomycin: Nephrotoxicity (Renal proximal tubule damage).

  • Linezolid: Myelosuppression (Mitochondrial protein synthesis inhibition).

  • Daptomycin: Skeletal muscle toxicity (Creatine phosphokinase elevation).

  • TP-2857 (Target Profile): Must avoid ROS generation and hERG inhibition to prove superiority.

Module A: Cytotoxicity & Selectivity (The Therapeutic Window)

The primary metric for in vitro safety is the Selectivity Index (SI) , defined as the ratio of the 50% Cytotoxic Concentration (


) in mammalian cells to the Minimum Inhibitory Concentration (

) in bacteria.
Experimental Protocol: Dual-System Viability Screening

Objective: Determine if TP-2857 kills mammalian cells at therapeutic concentrations.

1. Cell Models:

  • Target (Bacterial): S. aureus (ATCC 29213), MRSA (ATCC 43300).

  • Host (Mammalian):

    • HepG2 (Liver metabolic model).

    • HEK293 (Kidney epithelial model - critical for Vancomycin comparison).

    • H9c2 (Cardiomyocyte surrogate).

2. Workflow:

  • Step 1 (Seeding): Seed mammalian cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Step 2 (Dosing): Treat with TP-2857 (0.1 µM – 100 µM) vs. Vancomycin (Control). Incubate for 48h.

  • Step 3 (Detection): Use Resazurin (Alamar Blue) or ATP-based luminescence (CellTiter-Glo) . Avoid MTT assays as quinones can directly reduce tetrazolium salts, causing false positives.

    • Expert Insight: Always use ATP assays for quinones to prevent chemical interference.

3. Data Output & Interpretation:

CompoundBacterial MIC90 (µM)HepG2 CC50 (µM)Selectivity Index (CC50/MIC)Safety Verdict
TP-2857 0.5 (Target)>50 (Target)>100 High Potential
Vancomycin1.0>1000>1000Established Safe
DoxorubicinN/A0.5N/AHigh Toxicity Control

Module B: Cardiotoxicity & hERG Inhibition[1][2]

Cardiotoxicity is a major attrition cause for antimicrobials (e.g., fluoroquinolones). For TP-2857, we must assess hERG channel blockade (QT prolongation risk) and Mitochondrial toxicity .

Visualization: Safety Screening Logic

SafetyWorkflow Start TP-2857 Candidate hERG hERG Patch Clamp (QT Risk) Start->hERG Mito Mitochondrial Tox (Glu/Gal Shift) Start->Mito Result_Safe Proceed to In Vivo hERG->Result_Safe IC50 > 30µM Result_Fail Structural Refinement hERG->Result_Fail IC50 < 10µM Mito->Result_Safe SI < 2 Mito->Result_Fail SI > 3

Caption: Logical flow for early-stage cardiotoxicity elimination. Green paths indicate a viable safety profile.

Protocol: Automated Patch Clamp (hERG)
  • System: QPatch or Patchliner (High-throughput electrophysiology).

  • Cells: CHO cells stably expressing hERG (Kv11.1).

  • Procedure:

    • Establish whole-cell configuration.

    • Apply voltage step: -80 mV to +20 mV (2s), repolarize to -50 mV (tail current).

    • Perfusion: Apply TP-2857 at 1, 10, 30 µM.

  • Acceptance Criteria:

    
     inhibition at 
    
    
    
    is required to minimize arrhythmia risk.

Module C: Genotoxicity (Ames Test)

Since TP-2857 interacts with bacterial enzymes, we must ensure it does not intercalate into host DNA (a risk for planar polycyclic molecules).

  • Assay: Salmonella typhimurium reverse mutation assay (Ames).

  • Strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Condition: +/- S9 metabolic activation.

  • Success Metric: No increase in revertant colonies compared to vehicle control (DMSO).

Comparative Data Summary (Target Profile)

The following table synthesizes the ideal comparative profile for TP-2857 to compete with current Standards of Care (SoC). Use this as a benchmarking template.

Safety ParameterTP-2857 (Target)Vancomycin (SoC)Linezolid (SoC)Clinical Implication
HepG2 Cytotoxicity Low (

)
NegligibleLowLow risk of drug-induced liver injury.
hERG Inhibition Low (

)
NegligibleLowLow risk of QT prolongation/Arrhythmia.
Mitochondrial Tox Negative (Glu/Gal ratio < 2)NegativePositive (Ribosome inhibition)Advantage over Linezolid for long-term use.
Hemolysis < 1% at

< 1%< 1%Safe for IV administration.
CYP Inhibition Weak/None (

)
NoneWeak (MAO inhibition)Low Drug-Drug Interaction (DDI) risk.

References

  • Redfearn, J. et al. (2014). Redox-active compounds with a history of human use: antistaphylococcal action and potential for repurposing. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). Retrieved from [Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TP-2857
Reactant of Route 2
Reactant of Route 2
TP-2857
© Copyright 2026 BenchChem. All Rights Reserved.